Isoapoptolidin
Description
Properties
IUPAC Name |
21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXVQPJBLGABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849557 | |
| Record name | PUBCHEM_71433817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476647-30-0 | |
| Record name | PUBCHEM_71433817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoapoptolidin
This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a macrolide and a ring-expanded isomer of Apoptolidin (B62325).[1][2] It is isolated from fermentation extracts of the microorganism Nocardiopsis sp.[3]
Chemical Identifiers
| Property | Value |
| Molecular Formula | C58H96O21 |
| Molecular Weight | 1129.37 g/mol [4] |
| CAS Number | 476647-30-0[4][5] |
| PubChem CID | 10964236[4] |
| InChI | InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1[4] |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF[4] |
2D Chemical Structure
Biological Activity and Mechanism of Action
This compound is an inhibitor of mitochondrial F0F1-ATPase (also known as ATP synthase).[1][2] However, its inhibitory activity is reported to be over 10 times less potent than that of its isomer, Apoptolidin.[1][2]
Quantitative Biological Data
The following table summarizes the inhibitory concentration (IC50) of this compound and related compounds against mitochondrial F0F1-ATPase.
| Compound | F0F1-ATPase Inhibition IC50 (µM) |
| Apoptolidin | 0.7 |
| This compound | 17 |
(Data sourced from BOC Sciences[6])
Signaling Pathway and Mechanism of Action
This compound directly targets and inhibits the F0F1-ATPase in the inner mitochondrial membrane. This inhibition disrupts the synthesis of ATP, the primary energy currency of the cell, which can lead to the induction of apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on mitochondrial respiration.
Experimental Protocols
The following are generalized protocols for the isolation, characterization, and biological evaluation of this compound based on methods reported for Apoptolidin and other natural products from Nocardiopsis sp.
Isolation of this compound from Nocardiopsis sp.
This protocol describes a general procedure for the extraction and purification of this compound from the fermentation broth of Nocardiopsis sp.
Methodology:
-
Fermentation: Nocardiopsis sp. is cultured in a suitable production medium under optimal conditions for the biosynthesis of Apoptolidin and its isomers.
-
Extraction: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound.
-
Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isomerization of Apoptolidin to this compound
Apoptolidin can be isomerized to this compound.[3] This process reaches an equilibrium between the two isomers.
Methodology:
-
Reaction Setup: Apoptolidin is dissolved in methanolic triethylamine.
-
Incubation: The solution is stirred at room temperature, and the reaction progress is monitored by HPLC.
-
Equilibrium: The reaction is allowed to proceed until an equilibrium mixture of approximately 1.4:1 (this compound:Apoptolidin) is achieved.[3]
-
Purification: The resulting mixture can be separated by preparative HPLC to yield pure this compound.
Mitochondrial F0F1-ATPase Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of this compound on mitochondrial F0F1-ATPase.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as bovine heart or yeast, using differential centrifugation.
-
ATPase Activity Measurement: The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the malachite green assay.
-
Inhibition Assay:
-
A reaction mixture containing isolated mitochondria, a suitable buffer, and ATP is prepared.
-
Varying concentrations of this compound (dissolved in DMSO) are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of Pi released is measured.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a naturally occurring macrolide with demonstrated inhibitory activity against mitochondrial F0F1-ATPase. While less potent than its isomer, Apoptolidin, its unique structure and biological activity make it a compound of interest for further investigation in the context of cancer research and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this compound.
References
- 1. Light-Induced Isomerization of Apoptolidin A leads to Inversion of C2-C3 Double Bond Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 6. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Isoapoptolidin: A Ring-Expanded Isomer of Apoptolidin with Attenuated Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of isoapoptolidin, a ring-expanded isomer of the potent antitumor agent apoptolidin (B62325). It details the structural relationship, comparative bioactivity, and underlying mechanisms of action, offering valuable insights for researchers in oncology and drug development.
Introduction
Apoptolidin, a macrolide produced by the bacterium Nocardiopsis sp., has garnered significant attention in the scientific community for its ability to selectively induce apoptosis in transformed cell lines.[1] Its unique mechanism of action, targeting the mitochondrial F0F1-ATP synthase, has positioned it as a promising lead compound in cancer therapy. This compound, a naturally occurring, ring-expanded isomer of apoptolidin, presents a compelling case study in structure-activity relationships.[1][2] This document explores the critical differences between these two molecules, providing a detailed analysis of their biochemical and cellular effects.
Structural Elucidation and Isomerization
Apoptolidin and this compound are isomers that can be co-isolated from crude cell extracts of Nocardiopsis sp.[1] Their separation can be achieved through chromatographic techniques such as flash column chromatography and HPLC.[1] The key structural difference lies in the macrolide core; this compound possesses a ring-expanded structure compared to apoptolidin.[1]
An important characteristic of these isomers is their interconversion in aqueous solutions.[1] This equilibrium is reached within the timeframe of most cell-based assays, a critical consideration for interpreting experimental results.[1] While stable when stored in organic solvents at low temperatures, aqueous solutions at ambient temperature will result in a mixture of both isomers.[1]
Mechanism of Action: Targeting Mitochondrial F0F1-ATP Synthase
The primary molecular target of apoptolidin is the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism. More recent studies have pinpointed the F1 subcomplex as the specific binding site.[3] By inhibiting this enzyme, apoptolidin disrupts ATP synthesis, leading to cellular energy depletion and the induction of apoptosis.
The apoptotic pathway triggered by apoptolidin is independent of the p53 tumor suppressor protein and is inhibited by the anti-apoptotic protein BCL-2. The process is dependent on the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.
Furthermore, the inhibition of ATP synthase by apoptolidin leads to an increase in the AMP/ATP ratio, which in turn activates the AMP-activated protein kinase (AMPK) stress response pathway.[1][4] This activation is a key event in the cellular response to energy depletion.
Comparative Bioactivity: Apoptolidin vs. This compound
A crucial distinction between the two isomers lies in their biological activity. This compound is significantly less potent than apoptolidin in its ability to inhibit the mitochondrial F0F1-ATPase, with its inhibitory capacity being over 10-fold lower.[1][2] This marked difference in potency underscores the strict structural requirements for effective binding to and inhibition of the target enzyme.
Quantitative Analysis of Cytotoxicity
The following table summarizes the available data on the inhibitory concentrations (IC50) of apoptolidin against various cancer cell lines. While direct comparative IC50 values for this compound are not extensively available in the literature, the data for apoptolidin highlights its potent and selective cytotoxic effects. The significantly reduced F0F1-ATPase inhibition by this compound strongly suggests a correspondingly lower cytotoxicity.
| Cell Line | Cancer Type | Apoptolidin IC50 (nM) | Reference |
| Ad12-3Y1 | E1A-transformed rat fibroblasts | 6.5 | [1] |
| H292 | Human Lung Carcinoma | <50 | [1] |
Signaling Pathways and Experimental Workflows
The inhibition of F0F1-ATPase by apoptolidin initiates a cascade of signaling events culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying these compounds.
Apoptolidin-Induced Apoptotic Signaling Pathway
Caption: Apoptolidin-induced apoptotic signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of apoptolidin and this compound.
Isolation and Purification of this compound
This compound is typically co-isolated with apoptolidin from the fermentation broth of Nocardiopsis sp. A general procedure involves:
-
Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations.
-
Flash Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient of organic solvents (e.g., hexane/ethyl acetate) to partially separate apoptolidin and this compound.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC to obtain pure this compound.
-
F0F1-ATPase Inhibition Assay
The inhibitory effect of the compounds on mitochondrial F0F1-ATPase activity is a key determinant of their biological function. A common method is the coupled enzyme assay:
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as yeast or rat liver, by differential centrifugation.
-
Assay Principle: The ATPase activity is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The assay mixture typically contains:
-
Isolated mitochondria
-
ATP (substrate)
-
Pyruvate kinase and lactate (B86563) dehydrogenase (coupling enzymes)
-
Phosphoenolpyruvate and NADH (substrates for coupling enzymes)
-
-
Procedure:
-
The reaction is initiated by the addition of ATP.
-
The rate of NADH oxidation (decrease in absorbance at 340 nm) is measured in the presence and absence of the test compounds (apoptolidin and this compound) at various concentrations.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
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Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of apoptolidin and this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
This compound, the ring-expanded isomer of apoptolidin, serves as a valuable tool for understanding the structure-activity relationship of this class of potent anti-cancer agents. Its significantly reduced ability to inhibit the primary molecular target, mitochondrial F0F1-ATPase, highlights the precise structural requirements for bioactivity. This in-depth technical guide provides researchers and drug development professionals with the foundational knowledge of the chemistry, biology, and experimental methodologies related to this compound, facilitating further investigation into the therapeutic potential of apoptolidin and its analogues.
References
- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of Isoapoptolidin in microorganisms.
An In-depth Technical Guide on the Biosynthesis of Isoapoptolidin in Microorganisms
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring macrolide and a ring-expanded isomer of the potent apoptosis inducer, apoptolidin (B62325). Both compounds are produced by the actinomycete Nocardiopsis sp.[1]. While apoptolidin exhibits selective cytotoxicity against various cancer cell lines, its isomerization to this compound is a crucial aspect of its chemistry and bioactivity profile[2]. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the well-characterized pathway of its precursor, apoptolidin, and the subsequent non-enzymatic isomerization. We detail the genetic basis, enzymatic steps, and regulatory components of the biosynthetic pathway, present available quantitative data, and provide detailed experimental protocols for key methodologies in its study.
The Biosynthesis of the Apoptolidin Aglycone
The core structure of apoptolidin is assembled by a Type I Polyketide Synthase (PKS) system encoded within a 116 kb biosynthetic gene cluster (BGC) in Nocardiopsis sp. FU 40[3][4]. This BGC, cataloged as BGC0000021 in the MIBiG database, comprises approximately 39 open reading frames (ORFs) that direct the synthesis of the polyketide chain, its modification, and its glycosylation.
The PKS is composed of 13 modules, responsible for the iterative condensation of extender units to form the macrolide backbone. A notable and unusual feature of this PKS is its initiation via a methoxymalonyl-acyl carrier protein (ACP) loading module, which is an uncommon starting unit for polyketide synthesis[3][4].
Key Genes and Their Functions in Apoptolidin Biosynthesis
The functions of several key genes within the cluster have been proposed based on homology and confirmed through gene disruption experiments.
| Gene (Locus Tag) | Proposed Function | Evidence/Notes |
| PKS Genes | ||
| apoS1 - apoS11 | Type I Polyketide Synthase (PKS) modules | Form the core PKS assembly line responsible for synthesizing the aglycone backbone. Gene disruption of apoS8 was shown to abolish apoptolidin production[3]. |
| Modification Enzymes | ||
| apoP (and other P450s) | Cytochrome P450 hydroxylase | Responsible for post-PKS hydroxylation of the macrolide core. Gene disruption of apoP confirmed its role in the biosynthetic pathway[3]. Cytochrome P450s are known to catalyze regio- and stereospecific hydroxylations[5][6]. |
| apoE, apoI, apoK | Dehydrogenases/Reductases | Involved in the processing of the polyketide chain and the biosynthesis of deoxysugar moieties. |
| Glycosylation Enzymes | ||
| apoGT1, apoGT2, apoGT3 | Glycosyltransferases | Catalyze the attachment of three distinct sugar units to the apoptolidin aglycone. The cluster contains genes for the biosynthesis of L-olivomycose, D-oleandrose, and 6-deoxy-4-O-methyl-L-glucose[3]. |
| Regulatory & Transport Genes | ||
| apoR1, apoR2, apoR3, apoR4 | Transcriptional Regulators | Putative regulatory genes controlling the expression of the biosynthetic gene cluster. |
| apoF | ABC Transporter | Likely involved in the export of apoptolidin from the cell. |
Post-PKS Modification and Glycosylation
Following the synthesis of the polyketide chain by the PKS modules, the aglycone undergoes a series of tailoring reactions to yield the final apoptolidin molecule.
-
Hydroxylation : Cytochrome P450 monooxygenases encoded within the cluster catalyze specific hydroxylation events on the macrolide ring.
-
Glycosylation : Three glycosyltransferase enzymes attach sugar moieties to the aglycone. The sugars, which are critical for bioactivity, include a disaccharide of L-olivomycose and D-oleandrose at the C27 hydroxyl group, and 6-deoxy-4-O-methyl-L-glucose (or a related rhamnose sugar) at the C9 hydroxyl[3]. The genes for the synthesis of these deoxysugars are also present within the BGC.
Caption: Biosynthetic pathway of Apoptolidin in Nocardiopsis sp.
Isomerization to this compound
This compound is not a direct product of the main biosynthetic pathway. Instead, it is a more stable, ring-expanded isomer of apoptolidin. Studies have shown that apoptolidin isomerizes to this compound, and this process can be chemically induced. Treatment of apoptolidin with methanolic triethylamine (B128534) establishes a 1.4:1 equilibrium mixture of this compound and apoptolidin[1]. Furthermore, this isomerization occurs under biologically relevant conditions, suggesting it is a spontaneous rearrangement[2]. There is no evidence of an enzyme, such as an isomerase, within the BGC dedicated to this conversion.
Caption: Non-enzymatic isomerization of Apoptolidin to this compound.
Quantitative Data
Quantitative data on the biosynthesis of apoptolidin and this compound is scarce in the literature. Enzyme kinetic parameters for the PKS and associated tailoring enzymes have not been reported. However, the equilibrium of the isomerization process has been quantified under specific chemical conditions.
| Parameter | Value | Conditions | Reference |
| This compound:Apoptolidin Ratio | 1.4 : 1 | Treatment with methanolic triethylamine | [1] |
Note: While this ratio was determined under specific chemical conditions, it provides an insight into the relative thermodynamic stabilities of the two isomers.
Experimental Protocols
Fermentation and Extraction of Apoptolidin
This protocol is adapted from the methods used for the cultivation of Nocardiopsis sp. FU40 and its mutants[3].
-
Spore Inoculation : Inoculate spores of Nocardiopsis sp. FU40 onto Bennett's agar (B569324) plates and incubate at 30°C for 5-6 days.
-
Seed Culture : Inoculate fresh spores into 5 mL of Seed Medium (Components: 1% glucose, 1% yeast extract, 1% malt (B15192052) extract, 0.5% casamino acids, pH 7.2). For mutants, supplement with the appropriate antibiotic (e.g., 50 µg/mL Apramycin). Culture at 30°C with shaking for 4 days.
-
Production Culture : Inoculate the 5 mL seed culture into 50 mL of Production Medium (Components: 2% glycerol, 1% molasses, 0.5% casamino acid, 0.1% peptone, 0.1% CaCO₃, pH 7.2) in a 250 mL flask.
-
Incubation : Culture at 30°C with shaking for 6 days.
-
Extraction :
-
Centrifuge the broth at 3750 rpm to separate the mycelial mass from the supernatant.
-
Extract the aqueous supernatant with an equal volume (50 mL) of ethyl acetate (B1210297) by shaking for 1 hour.
-
Separate the organic layer and evaporate to dryness under reduced pressure.
-
The resulting crude extract can be analyzed by HPLC/MS for the presence of apoptolidin and this compound.
-
Gene Disruption via Conjugal Transfer
This generalized protocol for targeted gene disruption in Nocardiopsis is based on established methods for actinomycetes, involving intergeneric conjugation from E. coli[3][7][8].
-
Vector Construction :
-
Construct a gene replacement vector (e.g., a cosmid or plasmid that cannot replicate in Nocardiopsis).
-
Clone ~2 kb DNA fragments homologous to the regions upstream and downstream of the target gene (e.g., apoP) into the vector, flanking a resistance cassette (e.g., apramycin).
-
The vector should also contain an origin of transfer (oriT) for conjugation.
-
-
Preparation of Donor and Recipient Strains :
-
Donor : Grow the non-methylating E. coli strain ET12567 carrying the gene replacement vector and a helper plasmid (e.g., pUZ8002) in LB medium with appropriate antibiotics (e.g., kanamycin, chloramphenicol, apramycin) to mid-log phase.
-
Recipient : Grow a dense culture of Nocardiopsis sp. FU40 spores as described in the fermentation protocol. Harvest and wash the spores.
-
-
Conjugation :
-
Mix the E. coli donor cells with the Nocardiopsis spores.
-
Plate the mixture onto a suitable medium for conjugation (e.g., MS agar) and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants :
-
Overlay the plates with a selection agent (e.g., nalidixic acid to select against E. coli) and the antibiotic corresponding to the resistance cassette in the vector (e.g., apramycin).
-
Incubate for several days until resistant Nocardiopsis colonies appear. These are single-crossover mutants.
-
-
Selection for Double Crossover :
-
Culture the single-crossover exconjugants in non-selective liquid medium to allow for the second crossover event to occur.
-
Plate the culture onto a non-selective medium to obtain single colonies.
-
Screen individual colonies for the desired phenotype (e.g., sensitivity to the antibiotic on the vector backbone, if applicable, and resistance to the cassette antibiotic).
-
-
Verification : Confirm the gene knockout in the desired double-crossover mutants by PCR analysis using primers flanking the target gene region and by subsequent loss of apoptolidin production as verified by HPLC-MS analysis of fermentation extracts.
Caption: Workflow for gene disruption in Nocardiopsis sp.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Structural Insights into Cytochrome P450 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Function Analysis of the Steroid-Hydroxylating Cytochrome P450 109 (CYP109) Enzyme Family [mdpi.com]
- 7. Enabling Efficient Genetic Manipulations in a Rare Actinomycete Pseudonocardia alni Shahu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Isoapoptolidin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin is a macrolide natural product and a ring-expanded isomer of apoptolidin (B62325), a compound known for its selective induction of apoptosis in various cancer cell lines.[1][2] Like its parent compound, this compound has garnered interest within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data presentation, experimental methodologies, and the visualization of its mechanism of action.
Physical and Chemical Properties
| Property | Data | Source |
| Molecular Formula | C₅₈H₉₆O₂₁ | [3] |
| Molecular Weight | 1129.37 g/mol | [3] |
| CAS Number | 476647-30-0 | [3] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF | [3] |
| UV-Vis λmax | Not explicitly reported for this compound. For comparison, a photoisomer of Apoptolidin A showed a blue-shifted UV absorption maximum from 320 nm to 278 nm. | Inferred |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. While complete datasets are not publicly available, the following represents the type of data required for full characterization.
-
¹H and ¹³C NMR Spectroscopy: Complete assignment of proton and carbon signals is essential for structural confirmation. Researchers should refer to studies on apoptolidin and its derivatives for expected chemical shift ranges.
-
High-Resolution Mass Spectrometry (HRMS): HRMS data confirms the elemental composition. The fragmentation pattern can provide structural information.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups such as hydroxyls, esters, and alkenes.
-
UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the chromophores present in the molecule.
Experimental Protocols
Isolation and Purification of this compound from Nocardiopsis sp.
This compound can be isolated from the fermentation broth of Nocardiopsis sp., the same microorganism that produces apoptolidin. The following is a generalized protocol based on methods for isolating natural products from actinomycetes.
Caption: this compound inhibits F₀F₁-ATPase, leading to AMPK activation.
Apoptosis Induction
The sustained activation of AMPK and the disruption of mitochondrial function by this compound can trigger the intrinsic pathway of apoptosis. This pathway involves the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases.
[2]This compound-Induced Apoptosis Pathway
Caption: Intrinsic apoptosis pathway initiated by this compound.
Conclusion
This compound is a promising natural product with significant biological activity. Its ability to inhibit mitochondrial F₀F₁-ATPase and induce apoptosis makes it a valuable lead compound for the development of novel anti-cancer therapies. This technical guide provides a foundational understanding of its properties and mechanisms of action. However, further research is necessary to fully elucidate its physical and chemical characteristics, refine isolation and synthesis protocols, and comprehensively map its interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoapoptolidin: Natural Sources, Derivatives, and Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of isoapoptolidin, a naturally occurring macrolide. It details its origins, known derivatives, comparative bioactivity, and the molecular pathways it influences. This guide is intended for researchers in natural product chemistry, oncology, and drug development, offering foundational data, experimental methodologies, and visual representations of key processes.
Natural Sources of this compound
This compound is a secondary metabolite produced by microorganisms. It is not typically synthesized de novo but rather exists as a structural isomer of the more extensively studied compound, apoptolidin (B62325).
-
Producing Organism : this compound has been isolated from the crude fermentation extracts of the microorganism Nocardiopsis sp.[1].
-
Isomeric Relationship : It is a ring-expanded isomer of apoptolidin and often co-exists with it in extracts.[2][3]. Under basic conditions, apoptolidin can isomerize to this compound, establishing an equilibrium between the two forms[1]. This isomerization occurs within the timeframe of many cell-based biological assays[2][3].
Derivatives and Related Compounds
Research has primarily focused on this compound in the context of its relationship with apoptolidin. As such, true derivatives of this compound are not widely reported; however, related structures and semi-synthetic derivatives of its parent compound have been described.
-
Apoptolidin : The primary related compound, from which this compound is derived through isomerization[1].
-
Apoptolidin D : A related natural product that also exhibits anti-proliferative activity. This compound also equilibrates with its own ring-expanded isomer, this compound D[4].
-
Semi-synthetic Derivatives : While not direct derivatives of this compound, a peracetylated and deglycosylated derivative of the parent apoptolidin has been semi-synthesized, indicating that the core structure is amenable to chemical modification[1].
Quantitative Data
The biological activity of this compound is best understood in direct comparison to its isomer, apoptolidin. The primary molecular target for this class of compounds is the mitochondrial F₀F₁-ATPase[2][3].
Table 1: Comparative Biological Activity
| Compound | Target | Activity | Reference(s) |
| Apoptolidin | Mitochondrial F₀F₁-ATPase | Potent Inhibitor | [2][3] |
| This compound | Mitochondrial F₀F₁-ATPase | >10-fold less potent than Apoptolidin | [2][3] |
| Apoptolidin D | H292 Lung Carcinoma Cells | Anti-proliferative (nanomolar concentrations) | [4] |
Table 2: Isomerization Equilibrium
| Conditions | Reactant | Products | Equilibrium Ratio (this compound:Apoptolidin) | Reference(s) |
| Methanolic Triethylamine | Apoptolidin | This compound & Apoptolidin | 1.4 : 1 | [1] |
Mechanism of Action and Signaling Pathways
Apoptolidin, the parent compound, is known to selectively induce apoptosis (programmed cell death) in various cancer cell lines[5]. The mechanism is primarily linked to the inhibition of mitochondrial F₀F₁-ATPase, an enzyme critical for ATP synthesis. Disruption of this process compromises mitochondrial integrity, triggering the intrinsic apoptosis pathway. Although this compound is a weaker inhibitor, its mechanism is presumed to follow the same pathway[2][3].
The inhibition of F₀F₁-ATPase leads to mitochondrial dysfunction, which is a key trigger for the intrinsic pathway of apoptosis. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to the adaptor protein Apaf-1, which oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the systematic dismantling of the cell[6].
Experimental Protocols
The following sections outline key methodologies derived from the literature for the study of this compound.
Isolation and Purification
This compound is obtained from fermentation cultures of Nocardiopsis sp. The general workflow involves extraction and chromatographic separation.
Methodology:
-
Fermentation : Culture Nocardiopsis sp. in a suitable nutrient-rich broth under optimal growth conditions (temperature, pH, aeration) to promote secondary metabolite production.
-
Crude Extraction : After fermentation, separate the mycelium from the broth. Extract the broth and/or the mycelial cake with an organic solvent (e.g., ethyl acetate).
-
Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Chromatography : Subject the crude extract to chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for separating complex mixtures of natural products like apoptolidins[4].
-
Structure Elucidation : Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of this compound[2][3].
Base-Catalyzed Isomerization
This protocol describes the conversion of apoptolidin to an equilibrium mixture containing this compound[1].
Methodology:
-
Dissolution : Dissolve purified apoptolidin in a solution of methanol (B129727) containing a catalytic amount of a base, such as triethylamine.
-
Incubation : Allow the reaction to proceed at room temperature. Monitor the reaction progress over time using an appropriate analytical method (e.g., HPLC, NMR) to observe the formation of this compound.
-
Equilibrium : Continue the reaction until the system reaches equilibrium, which is reported to be a 1.4:1 mixture of this compound and apoptolidin[1].
-
Quenching and Purification : Neutralize the reaction mixture and purify the components using chromatography if desired.
Conclusion
This compound is a naturally occurring isomer of apoptolidin, sourced from Nocardiopsis sp. fermentation. While it targets the same mitochondrial F₀F₁-ATPase as its more potent counterpart, its reduced activity makes it an interesting subject for structure-activity relationship studies. The established protocols for its isolation and its formation via isomerization provide a solid foundation for further investigation. Future research could focus on the total synthesis of this compound and its unique derivatives, exploring whether its distinct conformational structure could be leveraged for the development of novel therapeutic agents targeting cellular metabolism and apoptosis.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.cn [aminer.cn]
- 6. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoapoptolidin: A Technical Guide to its Role in Selective Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of isoapoptolidin, a macrolide with promising potential in cancer therapy due to its ability to selectively induce apoptosis in cancer cells. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Core Concepts: Selective Apoptosis Induction
This compound is a ring-expanded isomer of apoptolidin, a natural product known to selectively trigger programmed cell death, or apoptosis, in various cancer cell lines.[1] The selective nature of this process is of paramount interest in oncology, as it implies a therapeutic window where cancer cells can be targeted with minimal impact on healthy, non-transformed cells.
The primary mechanism of action for the parent compound, apoptolidin, is the inhibition of mitochondrial F0F1-ATP synthase.[2][3] This inhibition disrupts cellular energy metabolism, leading to the initiation of the intrinsic apoptotic pathway. While this compound is also implicated in this pathway, its inhibitory effect on F0F1-ATPase is reported to be over 10-fold less potent than that of apoptolidin.[1] Despite this, this compound demonstrates comparable antiproliferative activity against transformed cells, suggesting a more complex or potentially alternative mechanism of action that warrants further investigation.[3]
Quantitative Data Summary
The selective cytotoxicity of this compound is a key characteristic. The following table summarizes the available 50% inhibitory concentration (IC50) values, highlighting the differential effect of this compound on cancerous versus normal cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.83 | [1] |
| LO2 | Normal Human Hepatic | > 40 (approx.) | [1] |
Further research is required to expand this dataset across a broader range of cancer and normal cell lines to fully characterize the selectivity profile of this compound.
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by this compound is believed to primarily follow the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, such as that induced by the disruption of mitochondrial function.
Proposed Intrinsic Apoptotic Pathway of this compound
References
Methodological & Application
Application Notes for Isoapoptolidin Treatment in Cancer Cell Lines
Introduction
Isoapoptolidin is a macrocyclic lactone and a ring-expanded isomer of Apoptolidin (B62325).[1][2] Apoptolidin and its derivatives are known to selectively induce apoptosis in various cancer cell lines.[3][4][5] The primary mechanism of action for this class of compounds is the inhibition of mitochondrial F0F1-ATPase (ATP synthase).[6][7] This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway. This compound itself is reported to be over 10-fold less potent as an inhibitor of mitochondrial F0F1-ATPase compared to Apoptolidin.[6] It is also important to note that Apoptolidin and this compound can exist in a state of equilibrium in solution, which should be considered during experimental design and data interpretation.[2] These application notes provide a general framework for the investigation of this compound's anti-cancer effects in vitro.
Mechanism of Action
This compound, like its isomer Apoptolidin, is understood to exert its cytotoxic effects through the inhibition of mitochondrial F0F1-ATPase.[6][7] This enzyme is crucial for the production of ATP through oxidative phosphorylation. Inhibition of F0F1-ATPase leads to a decrease in cellular ATP levels, mitochondrial dysfunction, and the release of pro-apoptotic factors from the mitochondria, ultimately triggering the caspase cascade and programmed cell death (apoptosis).[7] The apoptotic induction by Apoptolidin has been shown to be independent of p53 status and can be inhibited by the anti-apoptotic protein BCL-2.[7]
Key Applications
-
Investigation of the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines.
-
Elucidation of the apoptotic signaling pathways induced by this compound.
-
Comparative studies with its more potent isomer, Apoptolidin, to understand structure-activity relationships.
-
Assessment of mitochondrial dysfunction as a consequence of F0F1-ATPase inhibition.
Quantitative Data Summary
Specific cytotoxic data for this compound is limited in publicly available literature. However, as a reference, the following table summarizes the reported 50% inhibitory concentration (IC50) values for Apoptolidin A in various human cancer cell lines. Researchers should anticipate that the IC50 values for this compound will be significantly higher (at least 10-fold) than those of Apoptolidin A due to its reduced potency.
| Cell Line | Cancer Type | Apoptolidin A IC50 (nM) | Incubation Time | Assay |
| RKO | Colorectal Carcinoma | 12.6 | 72 hours | SRB |
| HCT116 | Colorectal Carcinoma | 20.1 | 72 hours | SRB |
| SW480 | Colorectal Carcinoma | 45.3 | 72 hours | SRB |
| MV-4-11 | Acute Myeloid Leukemia | ~10 | Not Specified | Cytotoxicity Assay |
Data for Apoptolidin A is provided as a reference to guide concentration selection for this compound experiments. Actual IC50 values for this compound must be determined empirically.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate human cancer cell lines for the study (e.g., colorectal cancer lines like HCT116, RKO, or leukemia cell lines like MV-4-11).
-
Culture Medium: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mitochondrial F0F1-ATPase Activity Assay
This assay measures the effect of this compound on the activity of its target enzyme.[8]
-
Mitochondria Isolation: Isolate mitochondria from treated and untreated cancer cells using a commercially available mitochondria isolation kit or a standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA or Bradford protein assay.
-
ATPase Activity Measurement: Measure the F0F1-ATPase activity spectrophotometrically by coupling the production of ADP to the oxidation of NADH.[8]
-
The reaction mixture should contain Tris buffer, Mg-ATP, MgCl2, KCl, EDTA, NADH, phosphoenol pyruvate (B1213749), pyruvate kinase, and lactate (B86563) dehydrogenase.[8]
-
Add the mitochondrial protein to the reaction mixture and measure the decrease in absorbance at 340 nm over time at 30-31°C.[8]
-
-
Data Analysis: Calculate the rate of NADH oxidation to determine the ATPase activity. Compare the activity in this compound-treated samples to that of the untreated control to determine the extent of inhibition.
Mandatory Visualizations
References
- 1. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 7. cellpathway.com [cellpathway.com]
- 8. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Isoapoptolidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability and apoptosis assays to evaluate the effects of isoapoptolidin, a compound of interest for its potential anti-proliferative properties. While specific data on this compound is limited, the protocols provided are based on established methods for related compounds, such as apoptolidin (B62325), and are widely applicable for the in vitro assessment of novel chemical entities.
Introduction to this compound and Cell Viability Assays
This compound belongs to the apoptolidin family of glycomacrolides. Related compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] Therefore, assessing the impact of this compound on cell viability is a critical first step in characterizing its potential as a therapeutic agent. Cell viability assays are essential tools in drug discovery and toxicology to determine the concentration at which a compound exhibits cytotoxic effects.[2]
Common methods for assessing cell viability include colorimetric assays like the MTT, MTS, and XTT assays, which measure the metabolic activity of viable cells.[3][4] A decrease in metabolic activity is indicative of either cell death or inhibition of proliferation. To further elucidate the mechanism of cell death, apoptosis-specific assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, are employed to distinguish between viable, apoptotic, and necrotic cells.[5][6]
Mechanism of Action of Related Compounds
Apoptolidin, a related glycomacrolide, has been identified as an inhibitor of the F1 subcomplex of mitochondrial ATP synthase.[7] This inhibition disrupts cellular energy metabolism, leading to the induction of apoptosis. It is plausible that this compound may exert its effects through a similar mechanism. The experimental protocols outlined below are designed to investigate these potential effects.
Data Presentation: Summarized Quantitative Data
Quantitative data from cell viability assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[8] The following tables provide a template for presenting such data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 72 | Data to be determined |
| K562 | Chronic Myelogenous Leukemia | 72 | Data to be determined |
| HCT116 | Colorectal Cancer | 48 | Data to be determined |
| A549 | Lung Cancer | 48 | Data to be determined |
| MCF-7 | Breast Cancer | 48 | Data to be determined |
Table 2: Hypothetical Apoptosis Analysis by Flow Cytometry after Treatment with this compound (IC50 Concentration)
| Cell Line | Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| MV-4-11 | Vehicle Control | >95% | <5% | <1% |
| This compound | Data to be determined | Data to be determined | Data to be determined | |
| HCT116 | Vehicle Control | >95% | <5% | <1% |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, use appropriate V-bottom or U-bottom plates.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a serial dilution.
-
Treatment: Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing various concentrations of this compound. For suspension cells, add the compound dilutions directly to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[5] In early apoptosis, PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 value) for the selected duration.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Mandatory Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Caption: Workflow for Annexin V/PI Staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring Mitochondrial F0F1-ATPase Inhibition by Isoapoptolidin
Audience: Researchers, scientists, and drug development professionals.
Introduction The mitochondrial F0F1-ATPase, also known as ATP synthase or Complex V, is a critical enzyme complex located in the inner mitochondrial membrane. It plays a central role in cellular energy metabolism by synthesizing ATP through oxidative phosphorylation.[1] Under certain conditions, such as the collapse of the mitochondrial membrane potential, the enzyme can operate in reverse, hydrolyzing ATP to pump protons out of the mitochondrial matrix.[2] Isoapoptolidin, a derivative of the macrolide natural product apoptolidin, has been identified as an inhibitor of mitochondrial F0F1-ATPase.[3][4] This property makes it a valuable tool for studying mitochondrial function and a potential lead compound in drug development, particularly in oncology.[3]
These application notes provide detailed protocols for isolating mitochondria and measuring the inhibitory activity of this compound on F0F1-ATPase.
Principle of F0F1-ATPase Activity Measurement
The hydrolytic activity of F0F1-ATPase (ATP → ADP + Pi) is typically measured using a coupled-enzyme spectrophotometric assay.[1] The production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This is achieved through the sequential action of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
F0F1-ATPase: ATP + H₂O → ADP + Pi
-
Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
In this system, for every molecule of ATP hydrolyzed by F0F1-ATPase, one molecule of NADH is oxidized. The rate of NADH oxidation is therefore directly proportional to the ATPase activity. The specific F0F1-ATPase activity is determined by subtracting the rate measured in the presence of a specific F0 inhibitor, such as oligomycin, from the total rate.[1][5]
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from methods for isolating mitochondria from cultured cells using differential centrifugation.[6][7] All steps should be performed at 4°C with pre-chilled buffers and equipment.[6]
Reagents:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Isolation Buffer (IB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Protease inhibitor cocktail.
Procedure:
-
Cell Harvesting: Harvest cells from culture flasks (70-80% confluency is recommended to ensure mitochondrial integrity) and pellet them by centrifugation at 500 x g for 5 minutes.[6]
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in 5-10 volumes of ice-cold IB supplemented with a protease inhibitor cocktail.
-
Cell Disruption: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by nitrogen cavitation.[8] Monitor cell lysis under a microscope.
-
Differential Centrifugation (Step 1): Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[7]
-
Differential Centrifugation (Step 2): Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[6]
-
Washing Mitochondria: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh IB and repeat the centrifugation at 10,000 x g for 15 minutes.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of IB (e.g., 50-100 µL).
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.[1] The final concentration should be adjusted to approximately 5-10 mg/mL. Store on ice for immediate use or at -80°C for long-term storage.
Protocol 2: F0F1-ATPase Inhibition Assay
This protocol describes the measurement of this compound's inhibitory effect on the ATP hydrolysis activity of isolated mitochondria.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 0.2 mM EDTA.[1]
-
Coupled Enzyme Mix (Prepare Fresh): In Assay Buffer, add 1 mM Phosphoenolpyruvate (PEP), 0.25 mM NADH, ~2 units/mL Pyruvate Kinase, and ~2 units/mL Lactate Dehydrogenase.[1][5]
-
ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations in the assay.
-
Oligomycin Stock (Positive Control): 1 mg/mL in ethanol. Oligomycin is a potent and specific inhibitor of the F0 subunit.[9]
-
Mitochondrial Suspension: Isolated mitochondria (from Protocol 1), diluted to ~1 mg/mL in Isolation Buffer.
-
Solubilizing Agent: 1% (w/v) n-dodecyl β-D-maltoside (DDM) or digitonin.[1][5]
Procedure:
-
Assay Setup: In a 96-well plate or cuvettes, add the following to a final volume of 200 µL (for plate) or 0.7 mL (for cuvette):[1]
-
Coupled Enzyme Mix
-
This compound at various final concentrations (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).
-
Oligomycin for determining non-specific ATPase activity (final concentration ~5 µM).[5]
-
-
Pre-incubation: Add 25-50 µg of mitochondrial protein to each well/cuvette. Add the solubilizing agent (e.g., DDM to a final concentration of 0.01%) to expose the F0F1-ATPase.[5] Incubate for 5 minutes at 30°C to allow the inhibitor to bind.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 4 mM.[1]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes using a spectrophotometer or microplate reader heated to 30°C.[1][10]
-
Calculate Reaction Rate: Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The most linear rate is often observed between 10 and 30 minutes.[10]
Data Analysis and Presentation
-
Calculate Specific F0F1-ATPase Activity:
-
Convert the rate (ΔAbs/min) to µmol/min/mg using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[5]
-
Total Activity: Rate observed with vehicle control.
-
Non-specific Activity: Rate observed with oligomycin.
-
Specific Activity = Total Activity - Non-specific Activity.
-
-
Determine Percent Inhibition:
-
For each concentration of this compound, calculate the percent inhibition: % Inhibition = [1 - (Rate with this compound / Rate with Vehicle)] x 100
-
-
IC50 Calculation:
-
Plot the percent inhibition against the log of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific F0F1-ATPase activity.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound and related compounds against mitochondrial F0F1-ATPase. This data is essential for comparison and validation of experimental results.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| This compound | F0F1-ATPase | Yeast Mitochondria | 0.009 | [3] |
| Apoptolidin | F0F1-ATPase | Yeast Mitochondria | 0.7 | [3] |
| Oligomycin (A/B mix) | F0F1-ATPase | Yeast Mitochondria | 0.0002 | [3] |
| Resveratrol | F0F1-ATPase | Rat Brain Mitochondria | 12-28 | [1] |
Note: IC50 values can vary depending on the source of the mitochondria (e.g., yeast vs. mammalian) and specific assay conditions.[3]
References
- 1. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial F0F1-ATP synthase governs the induction of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 6. drexel.edu [drexel.edu]
- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis After Isoapoptolidin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin, a derivative of the natural macrolide Apoptolidin, is a compound of interest in oncological research due to its potential to selectively induce apoptosis in cancer cells. Understanding the dose-dependent and time-course effects of this compound on apoptosis is crucial for its development as a potential therapeutic agent. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to assess the progression of apoptosis in a cell population.
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells with compromised membrane integrity. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a comprehensive protocol for the analysis of this compound-induced apoptosis using flow cytometry.
Data Presentation
The following table summarizes representative quantitative data on the apoptotic effects of this compound on a hypothetical cancer cell line following a 48-hour exposure.
| This compound Concentration (nM) | Percentage of Viable Cells (Annexin V- / PI-) | Percentage of Early Apoptotic Cells (Annexin V+ / PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 | 62.3 ± 4.2 | 25.1 ± 3.3 | 12.6 ± 2.1 |
| 100 | 40.1 ± 5.1 | 42.5 ± 4.5 | 17.4 ± 2.8 |
| 250 | 21.7 ± 3.8 | 55.8 ± 5.2 | 22.5 ± 3.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium.
-
Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Exposure: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Annexin V and Propidium Iodide Staining Protocol
-
Cell Harvesting: After the treatment period, carefully collect the culture medium, which may contain floating apoptotic cells.
-
Trypsinization: Wash the adherent cells with 1X Phosphate-Buffered Saline (PBS) and then add Trypsin-EDTA to detach the cells.
-
Cell Pooling: Combine the detached cells with the previously collected culture medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use appropriate single-stain controls for compensation setup.
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Putative signaling pathway of this compound.
Application Notes and Protocols: Detection of Isoapoptolidin-Induced Caspase Activation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoapoptolidin is a natural product under investigation for its potential as an anti-cancer agent. A key mechanism of action for many chemotherapeutic compounds is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][2] This protocol details the use of Western blotting to detect the activation of key caspases, such as caspase-9 and caspase-3, in response to treatment with this compound. The detection of cleaved (active) forms of these caspases provides evidence of apoptosis induction.[1][2][3]
I. Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of this compound is under investigation, it is hypothesized to induce apoptosis through the intrinsic pathway. This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4][5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3][5]
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoapoptolidin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin is a macrolide and a ring-expanded isomer of the natural product apoptolidin (B62325). Apoptolidin has demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis. The primary mechanism of action of apoptolidin involves the inhibition of the mitochondrial F0F1-ATPase (ATP synthase), a key component of oxidative phosphorylation (OXPHOS). This inhibition leads to a disruption of cellular energy metabolism and initiates the intrinsic pathway of apoptosis. This compound exists in equilibrium with apoptolidin and is a less potent inhibitor of F0F1-ATPase. However, due to their interconversion, investigating the therapeutic potential of this compound, particularly in combination with other chemotherapeutic agents, is a promising area of cancer research.
This document provides detailed application notes and protocols for studying the effects of this compound in combination with other chemotherapy agents, with a focus on synergistic interactions that enhance apoptotic cell death in cancer cells.
Mechanism of Action: this compound-Induced Apoptosis
This compound, through its equilibrium with apoptolidin, targets the F1 subcomplex of mitochondrial ATP synthase. Inhibition of this enzyme disrupts the proton motive force and ATP production, leading to mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway, characterized by the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of mitochondrial function leads to the opening of the mitochondrial permeability transition pore (mPTP).
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.
-
Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Cellular Disassembly: Executioner caspases orchestrate the systematic dismantling of the cell by cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
The process is regulated by the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, thereby preventing apoptosis. The activity of apoptolidin can be inhibited by Bcl-2.
Combination Therapy: Synergistic Potential with Bcl-2 Inhibitors
Given that apoptolidin's pro-apoptotic activity is inhibited by Bcl-2, a rational combination strategy involves co-administration with a Bcl-2 inhibitor, such as Venetoclax . Venetoclax is a BH3 mimetic that binds to and inhibits Bcl-2, thereby liberating pro-apoptotic proteins and priming cells for apoptosis. The combination of an OXPHOS inhibitor like this compound with a Bcl-2 inhibitor is hypothesized to have a synergistic effect, as they target two distinct but complementary nodes in the intrinsic apoptotic pathway.
Quantitative Data Presentation
The following tables present hypothetical yet representative data for the cytotoxic effects of this compound and Venetoclax, both as single agents and in combination, in a sensitive leukemia cell line (e.g., MV4-11). This data illustrates the potential for synergistic activity.
Table 1: Single Agent IC50 Values
| Compound | Cell Line | Incubation Time (h) | IC50 (nM) |
| This compound | MV4-11 | 72 | 50 |
| Venetoclax | MV4-11 | 72 | 15 |
Table 2: Combination Therapy Cytotoxicity and Combination Index (CI)
| This compound (nM) | Venetoclax (nM) | Cell Viability (%) | Fraction Affected (Fa) | Combination Index (CI)* | Synergy Interpretation |
| 12.5 | 3.75 | 50 | 0.50 | 0.75 | Synergism |
| 25 | 7.5 | 25 | 0.75 | 0.65 | Strong Synergism |
| 50 | 15 | 10 | 0.90 | 0.55 | Strong Synergism |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound and other chemotherapy agents.
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay)
This protocol determines the cytotoxic effects of individual drugs and their combination and allows for the calculation of the Combination Index (CI).
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Venetoclax, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent (e.g., Venetoclax) in complete medium.
-
For combination studies, use a constant ratio of the two drugs (e.g., based on their individual IC50 values).
-
Add 100 µL of the drug solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: Caspase-9 Activity Assay
This assay measures the activation of the initiator caspase-9, a key event in the intrinsic apoptotic pathway.
Materials:
-
Treated and control cells
-
Caspase-9 colorimetric or fluorometric assay kit (e.g., from R&D Systems, Promega)
-
Lysis buffer (provided in the kit)
-
Reaction buffer (provided in the kit)
-
Caspase-9 substrate (e.g., LEHD-pNA or LEHD-AFC, provided in the kit)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound, the combination agent, and their combination at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis:
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Assay Reaction:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Add 5 µL of the caspase-9 substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Data Analysis: Calculate the fold-increase in caspase-9 activity compared to the untreated control.
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for assessing changes in the expression levels of key pro- and anti-apoptotic proteins of the Bcl-2 family.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Mcl-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described in Protocol 2.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The combination of this compound with other chemotherapeutic agents, particularly those targeting complementary pathways such as the Bcl-2 family of proteins, presents a promising strategy for enhancing anti-cancer efficacy. The provided protocols offer a framework for researchers to systematically evaluate these combinations, quantify synergistic interactions, and elucidate the underlying molecular mechanisms. Such studies are crucial for the rational design of novel and more effective cancer therapies.
Application Notes and Protocols for the Formulation of Isoapoptolidin in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoapoptolidin and Formulation Challenges
This compound, a member of the apoptolidin (B62325) family of glycomacrolides, presents a promising avenue for therapeutic development, potentially in oncology.[1] Like many new chemical entities (NCEs) in drug discovery pipelines, this compound is anticipated to exhibit poor water solubility, a characteristic that poses significant challenges for its formulation in preclinical animal studies.[2][3][4] Inadequate formulation can lead to low and variable bioavailability, making it difficult to establish a clear dose-response relationship and accurately assess the compound's efficacy and toxicity.[2][5] Therefore, a systematic approach to formulation development is crucial to ensure reliable and reproducible results in preclinical evaluations.[6][7]
This document provides a comprehensive guide to formulating this compound for oral (PO) and intravenous (IV) administration in preclinical animal models. It outlines various strategies to enhance solubility and bioavailability, offers detailed experimental protocols, and presents data in a structured format for easy comparison.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a suitable formulation.[5][6] Key parameters to be determined include:
-
Aqueous Solubility: To be determined at various pH levels to understand its pH-dependent solubility profile.
-
pKa: Essential for predicting the ionization state of the molecule at different physiological pHs.
-
LogP/LogD: Indicates the lipophilicity of the compound, which influences its solubility and permeability.
-
Melting Point and Physical Form: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can identify the crystalline or amorphous nature of the solid, which impacts solubility and dissolution rate.[5][6]
Formulation Strategies for Preclinical Studies
Given the presumed low aqueous solubility of this compound, several formulation strategies can be employed to enhance its exposure in animal studies.[2][3][5][8] The choice of formulation will depend on the route of administration, the required dose, and the specific animal species being used.[4][9][10]
Oral Administration
For oral administration, the goal is to improve the dissolution rate and/or solubility in the gastrointestinal tract.[5] Common approaches include:
-
Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents to increase solubility.[2][5]
-
Suspensions: Dispersing the solid drug in a liquid vehicle, often with the aid of suspending and wetting agents.[5]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[5][8]
Intravenous Administration
For intravenous administration, the formulation must be a clear, sterile solution to prevent embolism.[11][12] Key strategies include:
-
Co-solvent Systems: Similar to oral formulations but with stricter requirements for biocompatibility and tolerability.[5]
-
Inclusion Complexes: Using cyclodextrins to form soluble complexes with the drug molecule.[2][3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the dissolution rate.[5][13]
Quantitative Data Summary of Formulation Approaches
The following tables summarize potential formulation compositions for this compound for oral and intravenous administration. These are starting points and may require further optimization based on experimental solubility and stability studies.
Table 1: Potential Formulations for Oral Administration of this compound
| Formulation Type | Vehicle Composition | Maximum Solubility Target (mg/mL) | Key Considerations |
| Co-solvent | 10% DMSO / 40% PEG 400 / 50% Water | 1 - 10 | Potential for drug precipitation upon dilution in the GI tract.[5] Check for vehicle-related toxicity.[14][15] |
| Suspension | 0.5% (w/v) Methylcellulose (B11928114) in Water with 0.1% (w/v) Tween 80 | > 10 | Ensure particle size uniformity and stability of the suspension.[5] |
| Lipid-Based | 30% Capryol 90 / 50% Cremophor EL / 20% Transcutol HP (Self-Emulsifying Formulation) | > 20 | Forms a microemulsion upon contact with aqueous fluids, enhancing absorption.[8] |
Table 2: Potential Formulations for Intravenous Administration of this compound
| Formulation Type | Vehicle Composition | Maximum Solubility Target (mg/mL) | Key Considerations |
| Co-solvent | 20% Solutol HS 15 / 80% Saline | 1 - 5 | Must be sterile-filtered. Check for hemolysis and local irritation at the injection site.[12] |
| Inclusion Complex | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | 1 - 10 | The molar ratio of drug to cyclodextrin (B1172386) is critical. Potential for renal toxicity at high cyclodextrin concentrations.[3] |
| Nanosuspension | This compound nanoparticles stabilized with 0.5% (w/v) Poloxamer 188 in Saline | > 10 | Requires specialized equipment for particle size reduction (e.g., high-pressure homogenization). Particle size must be <200 nm.[13] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
Objective: To prepare a stable and homogenous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Methylcellulose (or other suitable suspending agent like carboxymethylcellulose)
-
Tween 80 (or other suitable wetting agent)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
In a beaker, add 0.5 g of methylcellulose to 100 mL of purified water while stirring continuously with a magnetic stir bar.
-
Heat the mixture to approximately 60-70°C to aid in the dissolution of the methylcellulose.
-
Allow the solution to cool to room temperature.
-
Add 0.1 g of Tween 80 to the methylcellulose solution and stir until fully dissolved.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth paste. This ensures complete wetting of the drug particles.[5]
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a graduated cylinder and adjust the final volume with the vehicle.
-
Stir the final suspension for at least 30 minutes to ensure homogeneity.
-
-
Quality Control:
-
Visually inspect the suspension for any clumps or undispersed particles.
-
If possible, measure the particle size distribution to ensure uniformity.
-
Assess the stability of the suspension by observing for any settling or caking over a defined period.
-
Protocol 2: Preparation of an Intravenous Solution of this compound using a Co-solvent System
Objective: To prepare a clear, sterile solution of this compound for intravenous injection in rodents.
Materials:
-
This compound powder
-
Solutol HS 15 (or other biocompatible non-ionic surfactant)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare the Co-solvent Vehicle:
-
In a sterile vial, combine 20 parts Solutol HS 15 with 80 parts sterile saline by volume.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the co-solvent vehicle to the vial containing the this compound.
-
Vortex the mixture until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step is critical to remove any potential microbial contamination and undissolved particulates.
-
-
Quality Control:
-
Visually inspect the final solution for clarity and the absence of particulates.
-
Confirm the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Assess the stability of the solution under the intended storage conditions.
-
Visualizations
Caption: Workflow for Preclinical Formulation Development.
Caption: Hypothetical Signaling Pathway of this compound.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. altasciences.com [altasciences.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-Clinical Formulation Development - Creative Bioarray [dda.creative-bioarray.com]
- 7. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. admescope.com [admescope.com]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downstate.edu [downstate.edu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Utilizing Lentiviral Transduction to Investigate Isoapoptolidin Resistance Mechanisms
This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on employing lentiviral transduction systems to study and identify mechanisms of resistance to Isoapoptolidin.
Introduction
This compound, a macrolide compound, is a ring-expanded isomer of Apoptolidin (B62325).[1][2] The parent compound, Apoptolidin, is noted for its ability to selectively induce apoptosis in transformed cell lines, primarily by inhibiting mitochondrial F0F1-ATPase.[1] Drug resistance remains a significant hurdle in cancer therapy, limiting the efficacy of promising therapeutic agents. Resistance can arise from various molecular changes, including target mutations, activation of alternative survival pathways, or increased drug efflux.[3]
Lentiviral vectors are highly efficient tools for gene delivery into a wide range of mammalian cells, including both dividing and non-dividing types.[4][5] They facilitate stable, long-term integration of transgenes into the host genome, making them ideal for creating cell lines that either overexpress a gene of interest or have a target gene silenced via short hairpin RNA (shRNA).[6][7][8] This capability is invaluable for investigating the genetic basis of drug resistance. By overexpressing candidate genes or knocking down specific targets in this compound-sensitive or resistant cell lines, researchers can systematically identify the pathways that mediate resistance.
This application note outlines the protocols for using lentiviral transduction to generate stable cell lines for the study of this compound resistance, followed by methods to assess changes in drug sensitivity.
Part 1: Experimental Workflow for Studying this compound Resistance
The overall workflow involves generating stable cell lines with modified gene expression and subsequently evaluating their sensitivity to this compound. This allows for the functional validation of genes potentially involved in the resistance mechanism.
Caption: Workflow for investigating this compound resistance using lentiviral transduction.
Part 2: Protocols for Lentiviral Transduction and Stable Cell Line Generation
This protocol details the steps for transducing a target cancer cell line with lentiviral particles to create a stable cell line with modified expression of a gene of interest.
Protocol 2.1: Determination of Optimal Antibiotic Concentration
Before transduction, it is crucial to determine the minimum concentration of the selection antibiotic (e.g., puromycin) required to kill non-transduced cells.
Materials:
-
Target cell line
-
Complete culture medium
-
Selection antibiotic (e.g., Puromycin, Sigma-Aldrich: #P8833)[4]
-
96-well or 24-well plates
Procedure:
-
Seed the target cells at a density that allows for several days of growth (e.g., 20-30% confluency).
-
Prepare a series of dilutions of the selection antibiotic in the complete culture medium. For puromycin, a typical range is 1-10 µg/mL.[4][9]
-
The next day, replace the medium with the antibiotic-containing medium. Include a "no antibiotic" control well.
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
Replenish the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Monitor the cells daily for viability.
-
The optimal concentration is the lowest concentration that results in complete cell death within 3-5 days, while cells in the control well continue to grow.
Protocol 2.2: Lentiviral Transduction of Target Cells
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All work should be performed in a BL2+ designated biosafety cabinet, and all materials should be decontaminated with 10% bleach before disposal.[10][11]
Materials:
-
Target cells, growing exponentially
-
Titered lentiviral particles (for gene overexpression or shRNA)
-
Complete culture medium
-
Hexadimethrine bromide (Polybrene, Sigma-Aldrich: #H9268)[4]
-
Selection antibiotic (determined in Protocol 2.1)
-
6-well or 12-well plates
Procedure:
-
Day 1: Seed Cells: Plate the target cells so they reach 50-70% confluency on the day of transduction. For a 6-well plate, this is often around 2 x 10^5 cells per well.
-
Day 2: Transduction:
-
Remove the existing medium from the cells.
-
Prepare fresh culture medium containing Polybrene. A final concentration of 4-8 µg/mL is common.[4][13] Note: Some cell lines are sensitive to Polybrene; if so, it can be omitted or its concentration reduced.[10][13]
-
Add the Polybrene-containing medium to the cells.
-
Add the lentiviral particles to the cells. The amount of virus to add depends on the Multiplicity of Infection (MOI) desired. If this is the first time, testing a range of MOIs (e.g., 0.5, 1, 5) is recommended to optimize transduction efficiency.[10][14]
-
Gently swirl the plate to mix and return it to the incubator.
-
Day 4 onwards: Antibiotic Selection:
-
Approximately 48-72 hours post-transduction, begin the selection process.[6][7]
-
Aspirate the medium and replace it with fresh medium containing the predetermined optimal concentration of the selection antibiotic.
-
Maintain a parallel plate of non-transduced cells with the antibiotic medium to serve as a selection control.[4]
-
Replace the selective medium every 3-4 days.[9]
-
Continue the selection process until all control cells have died and resistant colonies are visible (typically 1-2 weeks).[9][11]
-
-
Expansion: Once stable, antibiotic-resistant colonies have formed, they can be pooled and expanded for further analysis.
Part 3: Assessment of this compound Sensitivity
After generating stable cell lines, their sensitivity to this compound is measured to determine if the modified gene expression alters the drug response. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this assay.
Protocol 3.1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[15][16]
Materials:
-
Transduced and control cell lines
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Day 1: Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow cells to attach.
-
-
Day 2: Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[17]
-
-
Day 4: MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Day 4: Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance on a microplate reader, typically at a wavelength of 570 nm.[18]
-
Data Presentation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Genetic Modification | This compound IC50 (µM) | Fold Change in Resistance |
| Parental (Wild-Type) | None | 0.5 | 1.0 (Baseline) |
| This compound-Resistant (IsoR) | - | 15.0 | 30.0 |
| IsoR + shRNA targeting Gene X | Knockdown of Gene X | 2.5 | 5.0 |
| Parental + Overexpression of Gene X | Overexpression | 12.5 | 25.0 |
| Parental + Non-Targeting shRNA Control | Scrambled shRNA | 0.6 | 1.2 |
Data are for illustrative purposes only.
Part 4: Potential Signaling Pathways in this compound Resistance
The parent compound, Apoptolidin, targets mitochondrial ATP synthase.[1] Resistance to Apoptolidin A has been shown to arise from mutations in ATP synthase subunits, such as ATP5B and ATP5C.[19] Therefore, a primary mechanism of resistance to this compound could involve mutations in its direct target. Other common drug resistance mechanisms include the upregulation of drug efflux pumps (e.g., ABC transporters) or the activation of pro-survival signaling pathways that counteract the apoptotic signal.[3][20]
The diagram below illustrates these potential resistance pathways. A lentiviral approach could be used to overexpress ABCB1 (an efflux pump) or a constitutively active form of Akt (a pro-survival kinase) in sensitive cells to test if they confer resistance. Conversely, shRNA could be used to knock down these genes in resistant cells to see if sensitivity is restored.
Caption: Potential mechanisms of cellular resistance to this compound.
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 6. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 7. addgene.org [addgene.org]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. Lentivirus Transduction Protocol - Creative Biogene [creative-biogene.com]
- 12. manuals.cellecta.com [manuals.cellecta.com]
- 13. origene.com [origene.com]
- 14. Lentiviral Transduction Protocol [merckmillipore.com]
- 15. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Isoapoptolidin Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin, a macrolide natural product, is a structural isomer of Apoptolidin (B62325). While Apoptolidin has been shown to selectively induce apoptosis in transformed cells, the precise molecular targets and mechanism of action of this compound remain less understood.[1][2] Identifying the cellular components that interact with or are modulated by this compound is crucial for understanding its biological activity and potential therapeutic applications.
This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify the molecular targets of this compound. CRISPR-Cas9 screening is a powerful and unbiased genetic tool that allows for the systematic knockout of all genes in the genome, enabling the identification of genes that, when ablated, confer resistance or sensitivity to a small molecule.[3][4][5][6][7] By treating a population of cells, each with a single gene knockout, with this compound, we can identify which gene knockouts lead to altered cell survival. This approach can reveal direct drug targets, as well as components of the relevant signaling pathways.[8][9][10]
Principle of the Method
The core principle of this pooled CRISPR-Cas9 screening approach is to generate a diverse library of cells, where each cell has a specific gene knocked out due to a mutation induced by the Cas9 nuclease, which is directed to the gene by a single guide RNA (sgRNA).[4][5] This library of mutant cells is then treated with a sub-lethal concentration of this compound.
If a gene is essential for this compound's cytotoxic activity (e.g., it encodes the drug's direct target or a critical downstream signaling component), cells with that gene knocked out will survive and proliferate in the presence of the compound. Conversely, if a gene normally protects the cell from the compound's effects, its knockout will lead to increased cell death.
By using next-generation sequencing (NGS) to count the abundance of the sgRNAs in the surviving cell population compared to a control population, we can identify which gene knockouts are enriched or depleted.[11] Enriched sgRNAs point to genes required for this compound's activity, while depleted sgRNAs suggest genes that may have a protective role.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen to identify this compound targets is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection of transduced cells, treatment with this compound, and finally, identification of enriched or depleted sgRNAs through deep sequencing and bioinformatic analysis.
Detailed Protocols
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection : Choose a cancer cell line that is sensitive to this compound. For this hypothetical study, we will use the human ovarian cancer cell line OVCAR-3.
-
Lentivirus Production for Cas9 : Generate lentivirus for Cas9 expression by co-transfecting HEK293T cells with a lentiCas9-Blast plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Transduction and Selection : Transduce OVCAR-3 cells with the Cas9-expressing lentivirus. After 48 hours, select for successfully transduced cells by adding Blasticidin to the culture medium.
-
Validation of Cas9 Activity : Confirm Cas9 activity in the stable cell line using a GFP-knockout reporter system or by assessing the cutting efficiency at a known genomic locus.
sgRNA Library Transduction
-
sgRNA Library : Utilize a genome-wide human sgRNA library such as the GeCKO v2 library, which contains 6 sgRNAs per gene.[4]
-
Lentivirus Production for sgRNA Library : Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
-
Lentiviral Titer Determination : Determine the titer of the viral library to calculate the appropriate volume for transduction at a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive only one sgRNA.[6]
-
Transduction : Transduce the stable Cas9-expressing OVCAR-3 cells with the sgRNA lentiviral library. Ensure the number of cells used is sufficient to maintain a library coverage of at least 300 cells per sgRNA.
-
Selection : After 48 hours, select for transduced cells using Puromycin.
This compound Treatment
-
Determining IC50 : Perform a dose-response curve to determine the IC50 value of this compound in the Cas9-expressing OVCAR-3 cell line.
-
Screening Concentration : For the screen, use a concentration of this compound that results in approximately 80% cell death over the course of the experiment (typically around the IC80).
-
Cell Plating and Treatment : Plate the transduced cell pool into two groups: a control group treated with the vehicle (e.g., DMSO) and an experimental group treated with this compound. Maintain a sufficient number of cells to preserve library complexity.
-
Culture and Maintenance : Culture the cells for 14-21 days, passaging as needed and maintaining the respective treatments.
Genomic DNA Extraction and Sequencing
-
Cell Harvesting : At the end of the treatment period, harvest the surviving cells from both the control and this compound-treated populations.
-
Genomic DNA Extraction : Isolate genomic DNA from both cell populations using a commercial kit.
-
PCR Amplification of sgRNAs : Amplify the sgRNA-containing cassettes from the genomic DNA using primers that flank the sgRNA sequence. Use a two-step PCR protocol to add sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS) : Pool the PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to determine the representation of each sgRNA.
Data Analysis
-
Read Alignment and Counting : Align the sequencing reads to the sgRNA library reference to obtain a read count for each sgRNA.
-
Hit Identification : Use a bioinformatics tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly enriched or depleted in the this compound-treated samples compared to the control. MAGeCK calculates a statistical significance (p-value and false discovery rate) for each gene.
-
Pathway Analysis : Perform pathway and gene ontology analysis on the identified hits to understand the biological processes affected by this compound.
Hypothetical Results
The following tables present hypothetical data from a CRISPR-Cas9 screen to identify this compound targets.
Table 1: Top Enriched Genes (Potential Targets)
| Gene Symbol | Description | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| ATP6V1A | V-type proton ATPase catalytic subunit A | 5.8 | 1.2e-8 | 3.5e-7 |
| ATP6V0C | V-type proton ATPase 16 kDa proteolipid subunit | 5.5 | 3.4e-8 | 8.1e-7 |
| TMEM199 | Transmembrane protein 199 | 4.9 | 1.1e-7 | 2.1e-6 |
| C12orf49 | Chromosome 12 open reading frame 49 | 4.7 | 2.5e-7 | 4.3e-6 |
| WDR7 | WD repeat-containing protein 7 | 4.3 | 8.9e-7 | 1.3e-5 |
Genes in this table, when knocked out, confer resistance to this compound. This suggests they are either direct targets of the compound or essential components of the pathway through which the compound exerts its cytotoxic effects.
Table 2: Top Depleted Genes (Potential Resistance Factors)
| Gene Symbol | Description | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| KEAP1 | Kelch-like ECH-associated protein 1 | -3.9 | 4.5e-7 | 7.2e-6 |
| NFE2L2 | Nuclear factor, erythroid 2-like 2 (NRF2) | -3.5 | 9.1e-7 | 1.4e-5 |
| SLC7A11 | Solute carrier family 7 member 11 | -3.2 | 1.8e-6 | 2.5e-5 |
Genes in this table, when knocked out, increase sensitivity to this compound. This suggests they may be part of a cellular stress response or resistance mechanism.
Hypothetical Signaling Pathway
Based on the hypothetical results, a key pathway implicated is the V-ATPase-dependent regulation of cellular stress. Knockout of V-ATPase subunits (ATP6V1A, ATP6V0C) confers strong resistance, suggesting that this compound's mechanism may involve the disruption of endosomal or lysosomal pH, leading to cellular stress. The depletion of KEAP1 and NFE2L2 (NRF2), key regulators of the antioxidant response, further supports this hypothesis.
Conclusion
The application of genome-wide CRISPR-Cas9 screening provides a powerful, unbiased approach to deconvolute the molecular targets and mechanisms of action of small molecules like this compound.[12][13][14] The detailed protocols and hypothetical data presented here serve as a comprehensive guide for researchers aiming to employ this technology. The identification of robust "hits" from such a screen, followed by rigorous validation experiments, can illuminate novel biology and provide a solid foundation for future drug development efforts.
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoapoptolidin Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to overcome solubility challenges with Isoapoptolidin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a macrolide, a class of compounds often characterized by poor water solubility.[1][2] For in vitro assays, which are conducted in aqueous-based cell culture media or buffers, achieving a stable, homogenous solution of this compound at the desired concentration is critical. Poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental outcomes. Furthermore, this compound exists in equilibrium with its isomer, apoptolidin (B62325), and this isomerization can occur within the timeframe of many cell-based assays.[1][2]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: The recommended and most widely used solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[3][4] this compound is also reported to be soluble in ethanol (B145695), methanol, and dimethylformamide (DMF).[3] However, DMSO is typically the solvent of choice for cell-based assays due to its high solubilizing power and relatively lower toxicity at the low final concentrations used in experiments.
Q3: My this compound precipitates when I dilute my DMSO stock into cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous solution where it is poorly soluble. Here are several strategies to prevent this:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and never exceeding 1%, as higher concentrations can be toxic to cells.[5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. A recommended method is to first make an intermediate dilution in serum-free media before preparing the final concentration in your complete (serum-containing) media.[6]
-
Use a Protein-Based Carrier: Pre-mixing the compound with fetal bovine serum (FBS) or bovine serum albumin (BSA) can help keep it in solution. A specific three-step protocol involving FBS has proven effective for highly hydrophobic compounds.[7][8]
-
Increase Viscosity/Use Surfactants: In some cases, adding a small amount of a non-ionic surfactant like Tween® 80 or a co-solvent like PEG 400 can help maintain solubility.[6][9] Always test the vehicle for toxicity first.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies significantly between cell lines. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%. It is critical to always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO as your highest drug concentration) to account for any solvent-induced effects.[5]
Q5: Are there effective alternatives to DMSO for solubilizing this compound?
A5: While DMSO is the most common primary solvent, ethanol, methanol, and DMF are also viable options for creating the initial stock solution.[3] If DMSO is incompatible with your experimental system, ethanol is the next most common choice.[9][10] Be aware that ethanol can also be cytotoxic and may evaporate more quickly, potentially altering the stock concentration over time. For any solvent, it is essential to determine the maximum tolerable concentration for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound won't dissolve in 100% DMSO to make a stock solution. | Insufficient solvent volume or compound purity issues. | Gently warm the solution (e.g., to 37°C), vortex, or sonicate briefly.[10] If it still doesn't dissolve, you may be attempting a concentration that is above its solubility limit in DMSO. Try preparing a less concentrated stock solution. |
| Compound precipitates immediately upon dilution into aqueous media. | The compound has "crashed out" due to poor aqueous solubility. The final solvent concentration is too low to maintain solubility at that specific compound concentration. | 1. Use a stepwise/serial dilution protocol. 2. Lower the final concentration of this compound. 3. Implement the 3-Step FBS Solubilization Protocol (see below).[7][8] 4. Add a solubilizing excipient like Tween® 80 (e.g., at 0.1%) to the final medium, ensuring you test the vehicle control.[6] |
| Working solution appears cloudy or contains visible precipitate over time. | The compound is slowly precipitating from the supersaturated solution. | Prepare working solutions fresh immediately before adding them to the assay plates. Avoid storing diluted aqueous solutions of this compound for extended periods. |
| High background toxicity is observed in the vehicle control group. | The final concentration of the organic solvent (e.g., DMSO, Ethanol) is too high for the cell line being used. | Reduce the final solvent concentration to a non-toxic level (e.g., ≤0.1% for sensitive cells). This may require preparing a more concentrated initial stock solution. Always run a solvent toxicity curve for new cell lines or high-throughput screens.[5] |
Data Presentation: Solvents and Enhancers
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Recommended Max. Stock Concentration | Recommended Max. Final Assay Conc. (v/v) | Notes & Considerations |
| DMSO | 10-20 mM | < 0.5% | The most common and effective solvent.[3] Can affect cell differentiation and has antioxidant properties.[5] |
| Ethanol | 10-20 mM | < 0.5% | A viable alternative to DMSO. Can be cytotoxic and is more volatile.[9] |
| DMF | 10-20 mM | < 0.1% | Soluble, but generally more toxic to cells than DMSO.[3][10] |
| Methanol | 10-20 mM | < 0.1% | Soluble, but generally more toxic to cells than DMSO.[3] |
Table 2: Common Solubilization Enhancers for In Vitro Assays
| Enhancer Type | Example | Typical Final Concentration | Mechanism of Action |
| Serum Protein | Fetal Bovine Serum (FBS) | 2-10% | Hydrophobic compounds bind to albumin, increasing apparent solubility and stability in media.[11] |
| Surfactant | Tween® 20 / Tween® 80 | 0.01 - 0.1% | Non-ionic detergents that form micelles to encapsulate hydrophobic molecules.[6] |
| Cyclodextrin | β-cyclodextrin | 0.1 - 1% | Forms inclusion complexes where the hydrophobic compound sits (B43327) within the cyclodextrin's core.[5] |
Experimental Protocols & Visualized Workflows
Protocol 1: Standard Method for Stock Preparation and Dilution
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock, for example, 10 mM. Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary. Store this stock at -20°C or -80°C.
-
Prepare Intermediate Dilution: From your 10 mM stock, prepare an intermediate dilution (e.g., 100 µM) in serum-free cell culture medium. Pipette the medium into a tube first, then add the small volume of DMSO stock directly into the liquid while vortexing to ensure rapid dispersal.
-
Prepare Final Working Solutions: Use the 100 µM intermediate solution to prepare your final serial dilutions (e.g., 10 µM, 1 µM, 100 nM, etc.) in complete cell culture medium (containing serum).
-
Dose Cells: Immediately add the final working solutions to your assay plates. Remember to include a vehicle control containing the highest final concentration of DMSO used.
Protocol 2: Advanced 3-Step Solubilization using Fetal Bovine Serum (FBS)
This method is adapted from a protocol designed for highly lipophilic compounds and can prevent precipitation.[7][8]
-
Step 1 (DMSO Stock): Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Step 2 (FBS Dilution): Pre-warm undiluted FBS to ~50°C in a water bath. In a separate tube, dilute the 10 mM DMSO stock 10-fold by adding it to the pre-warmed FBS to make a 1 mM solution (in 90% FBS / 10% DMSO). Vortex immediately and keep the solution warm (~40°C). The serum proteins help to chaperone the compound.
-
Step 3 (Final Media Dilution): Perform the final dilution of the 1 mM FBS-containing solution into pre-warmed complete cell culture medium to achieve your desired final concentrations. This final step further dilutes both the compound and the DMSO.
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Step-by-step workflow for preparing assay solutions.
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing the isomerization of Apoptolidin to Isoapoptolidin in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of Apoptolidin to its less active form, Isoapoptolidin, in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with Apoptolidin in solution?
A1: The primary stability concern is the isomerization of Apoptolidin to this compound. This is a chemical rearrangement that results in a ring-expanded macrolide structure.[1][2] This isomerization is significant because this compound has been shown to be over 10-fold less potent as an inhibitor of mitochondrial F0F1-ATPase, a key biological target of Apoptolidin.[2]
Q2: What conditions promote the isomerization of Apoptolidin to this compound?
A2: The isomerization is known to be promoted by basic conditions. For example, treatment with methanolic triethylamine (B128534) leads to an equilibrium mixture of this compound and Apoptolidin.[1] The isomerization can also occur under biologically relevant conditions, and the equilibrium can be approached within the timeframe of typical cell-based assays.[2] Therefore, exposure to basic pH should be minimized during storage and experimentation.
Q3: Are there other forms of Apoptolidin degradation I should be aware of?
A3: Yes, Apoptolidin is also sensitive to light. Exposure to light can induce an isomerization of the C2-C3 double bond, leading to the formation of Apoptolidin G.[3][4] Apoptolidin G has demonstrated modestly reduced cytotoxicity compared to Apoptolidin A.[3] Therefore, it is crucial to protect Apoptolidin solutions from light at all times.
Q4: How can I detect and quantify the presence of this compound in my Apoptolidin sample?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying Apoptolidin and this compound. A reverse-phase HPLC method can be developed to resolve the two isomers. For an example protocol, please refer to the "Experimental Protocols" section below.
Q5: What are the recommended storage conditions for Apoptolidin solutions?
A5: To minimize isomerization and degradation, Apoptolidin stock solutions should be stored at -20°C or lower in a suitable, anhydrous solvent such as DMSO. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh from the stock solution for each experiment. All solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or inconsistent biological activity in assays. | 1. Isomerization of Apoptolidin to the less active this compound due to inappropriate solvent pH or prolonged storage at room temperature. 2. Degradation due to light exposure. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Ensure the pH of your experimental buffer is neutral or slightly acidic. Avoid basic conditions. 3. Protect all Apoptolidin solutions from light by using amber vials or wrapping containers in foil. 4. Analyze your Apoptolidin sample by HPLC to check for the presence of this compound and other degradation products. |
| Appearance of an unexpected peak in HPLC analysis. | 1. The new peak could correspond to this compound or Apoptolidin G. 2. Degradation of the compound due to other factors. | 1. Compare the retention time of the unknown peak with a reference standard of this compound if available. 2. Review your handling and storage procedures to identify potential causes of degradation (e.g., exposure to light, high temperatures, or incompatible solvents). |
| Precipitation of Apoptolidin in aqueous buffers. | Apoptolidin has limited solubility in aqueous solutions. | 1. Prepare high-concentration stock solutions in an organic solvent like DMSO. 2. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of Apoptolidin. Sonication may aid in dissolution. |
Data Summary
The following table summarizes the known quantitative data regarding the isomerization of Apoptolidin.
| Condition | Isomer Ratio (this compound:Apoptolidin) | Reference |
| Treatment with methanolic triethylamine | 1.4:1 at equilibrium | [1] |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Apoptolidin
-
Receiving and Initial Storage: Upon receipt, store the solid Apoptolidin in a desiccator at -20°C or -80°C, protected from light.
-
Preparation of Stock Solution:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Under dim light, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles.
-
-
Storage of Stock Solution: Store the aliquoted stock solution at -20°C or -80°C.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired final concentration in the appropriate experimental buffer immediately before use.
-
Ensure the final pH of the working solution is not basic.
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Protocol 2: Example HPLC Method for Separation of Apoptolidin and this compound
This is an example protocol based on methods used for similar macrolides. Optimization may be required.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to maintain an acidic pH).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 30% B
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40-45 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 245 nm.
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Injection Volume: 10 µL.
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Analysis: The ratio of Apoptolidin to this compound can be determined by integrating the peak areas of the two isomers.
Visualizations
Caption: Isomerization pathways of Apoptolidin.
Caption: Recommended workflow for handling Apoptolidin.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [A laboratory method for sensitized isomerization of polyene macrolides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Isoapoptolidin dosage for specific cancer cell types.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Isoapoptolidin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a ring-expanded isomer of Apoptolidin (B62325).[1] Like Apoptolidin, it is an inhibitor of mitochondrial F0F1-ATPase.[1][2] This inhibition disrupts cellular energy metabolism, leading to the induction of apoptosis, or programmed cell death, in cancer cells.[2][3] The apoptolidin family of compounds has shown selective cytotoxicity towards oncogene-transformed cells.[3]
Q2: What is a recommended starting concentration for this compound in a new cancer cell line?
Due to limited publicly available IC50 data specifically for this compound, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line. Based on the activity of the related compound Apoptolidin D, which equilibrates with this compound D, a starting range in the nanomolar concentrations is suggested for sensitive cell lines like H292 human lung carcinoma.[4][5] However, as this compound has been reported to be over 10-fold less potent than Apoptolidin in inhibiting mitochondrial F0F1-ATPase, a broader concentration range, including micromolar concentrations, should be evaluated.[1]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration is cell-line dependent and should be determined experimentally. A common starting point for cytotoxicity assays is a 48-hour incubation period.[5] Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the ideal duration for observing the desired effect in your specific experimental setup.
Q4: I am not observing a significant cytotoxic effect. What are some potential reasons?
Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects like compound stability, cell line sensitivity, and assay methodology.
Data Presentation: Reported Anti-proliferative Activity of Apoptolidin Analogs
| Compound | Cell Line | Cancer Type | Reported Activity |
| Apoptolidin D | H292 | Human Lung Carcinoma | Nanomolar anti-proliferative activity |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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Dimethyl sulfoxide (B87167) (DMSO)
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96-well flat-bottom sterile tissue culture plates
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect | Cell line resistance: The chosen cell line may be inherently resistant to F0F1-ATPase inhibitors. | - Test a higher concentration range of this compound. - Use a positive control compound known to induce apoptosis in your cell line. - Consider using a different, more sensitive cell line for initial experiments. |
| Incorrect dosage: The concentrations used may be too low to elicit a response. | - Perform a broad dose-response curve, including nanomolar and micromolar ranges, to determine the IC50 value for your specific cell line. | |
| Compound instability: this compound may degrade in the culture medium over time. | - Prepare fresh dilutions of this compound for each experiment. - Minimize the exposure of the stock solution to light and temperature fluctuations. | |
| Inconsistent results between experiments | Variable cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. | - Ensure a single-cell suspension before seeding. - Use a calibrated automated cell counter or hemocytometer for accurate cell counting. - Adhere to a consistent seeding protocol. |
| Edge effects in multi-well plates: Evaporation from the outer wells can affect cell growth and compound concentration. | - Avoid using the outermost wells of the 96-well plate for experimental samples. - Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| High background in cell viability assay | Compound interference: The chemical properties of this compound might interfere with the assay chemistry (e.g., reduction of MTT). | - Run a control plate with the same concentrations of this compound in cell-free medium to check for direct chemical reactions with the assay reagent. - If interference is observed, consider using a different viability assay (e.g., a neutral red uptake assay or a CyQUANT assay). |
Mandatory Visualizations
References
- 1. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results in Isoapoptolidin Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with Isoapoptolidin. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable results in our cell viability assays with this compound. What is the most likely cause?
A1: The most probable cause of inconsistent results in this compound experiments is the isomerization from its more active counterpart, Apoptolidin (B62325). This compound is a ring-expanded isomer of Apoptolidin and exhibits significantly lower biological activity—over 10-fold less inhibition of its primary target, mitochondrial F0F1-ATPase[1]. Apoptolidin can convert to this compound under certain conditions, leading to a mixture of the two compounds with varying ratios and, consequently, inconsistent experimental outcomes.
Q2: How can we minimize the isomerization of Apoptolidin to this compound in our experiments?
A2: To minimize isomerization, strict control over storage and handling conditions is crucial. Apoptolidin is known to be sensitive to environmental factors. It is recommended to prepare fresh solutions of the compound for each experiment from a stock stored under optimal conditions (e.g., in an appropriate solvent like DMSO at -80°C). Avoid repeated freeze-thaw cycles. The rate of isomerization can be influenced by factors such as pH and temperature. Therefore, maintaining consistent and appropriate buffer conditions during your assays is critical.
Q3: What are the expected differences in potency between Apoptolidin and this compound?
A3: this compound is significantly less potent than Apoptolidin. As a direct inhibitor of mitochondrial F0F1-ATPase, Apoptolidin's cytotoxic effects are observed at nanomolar concentrations in sensitive cell lines. Due to its altered structure, this compound's inhibitory effect on this enzyme is reduced by over a factor of ten[1]. This means that a much higher concentration of this compound is required to achieve the same level of apoptosis induction or cell viability reduction as Apoptolidin.
Q4: Our Western blot results for apoptosis markers after this compound treatment are weak or inconsistent. How can we improve this?
A4: Weak or inconsistent Western blot signals for markers like cleaved caspases or changes in Bcl-2 family proteins can stem from several factors. Firstly, due to its lower potency, you may need to use higher concentrations of this compound or extend incubation times to induce a detectable level of apoptosis. Secondly, ensure that your protein lysates are prepared from both adherent and floating cells to capture the entire apoptotic population. Finally, verify the quality and specificity of your primary antibodies and optimize blotting conditions, including transfer efficiency and blocking procedures.
Q5: Can this compound activate the AMPK signaling pathway?
A5: Yes, as an inhibitor of mitochondrial ATP synthase, albeit a weaker one than Apoptolidin, this compound is expected to disrupt cellular energy homeostasis. Inhibition of ATP synthesis leads to an increased AMP:ATP ratio, which is a primary activator of AMP-activated protein kinase (AMPK)[2][3][4]. Activation of AMPK is a downstream consequence of mitochondrial inhibition by the Apoptolidin family of compounds.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Values
| Potential Cause | Troubleshooting Steps |
| Isomerization of Apoptolidin to this compound | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. - If starting with Apoptolidin, be aware of the potential for isomerization and handle the compound accordingly. - Maintain consistent pH and temperature during the experiment. |
| Inconsistent Cell Seeding Density | - Ensure a uniform single-cell suspension before seeding. - Use a hemocytometer or automated cell counter to accurately determine cell density. - Allow cells to adhere and enter the exponential growth phase before treatment. |
| Precipitation of this compound in Culture Media | - Visually inspect the media for any precipitate after adding the compound. - If precipitation occurs, consider using a lower concentration or a different solvent system (ensure the final solvent concentration is not toxic to the cells). |
| Variability in Assay Incubation Time | - Strictly adhere to the predetermined incubation time for all plates and replicates. - Stagger the addition of reagents if processing a large number of plates to ensure consistent timing. |
Issue 2: Low or No Detectable Apoptosis
| Potential Cause | Troubleshooting Steps |
| Insufficient Concentration or Incubation Time | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration for inducing apoptosis in your specific cell line. Remember that this compound is significantly less potent than Apoptolidin. |
| Loss of Apoptotic Cells During Harvesting | - For adherent cell lines, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells. - Use gentle centrifugation speeds to pellet the cells to avoid cell lysis. |
| Incorrect Staining Protocol for Annexin V/PI Assay | - Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. - Perform staining at room temperature in the dark. - Analyze stained cells by flow cytometry promptly after staining. |
| Suboptimal Western Blotting Technique | - Increase the amount of protein loaded onto the gel. - Use antibodies specific for the cleaved (active) forms of caspases. - Optimize antibody concentrations and incubation times. |
Data Presentation
Table 1: Comparative Potency of Apoptolidin and this compound
| Compound | Target | Relative Potency | Expected IC50 Range (in sensitive cancer cell lines) |
| Apoptolidin | Mitochondrial F0F1-ATPase | High | Nanomolar (nM) |
| This compound | Mitochondrial F0F1-ATPase | Low | Micromolar (µM)[1] |
Note: Specific IC50 values for this compound are not widely published. The expected range is extrapolated based on its known reduced activity compared to Apoptolidin. Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at a final concentration that does not affect cell viability).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[5].
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the determined incubation period.
-
Cell Harvesting: After treatment, collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization. Combine them and centrifuge to obtain a cell pellet[6].
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution[7].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Apoptosis Markers (Caspases and Bcl-2 family)
-
Protein Extraction: Following treatment with this compound, harvest both floating and adherent cells. Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding[8].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, Bcl-2, and Bax overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Mandatory Visualizations
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial dysfunction activates the AMPK signaling and autophagy to promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Investigating Off-Target Effects of Isoapoptolidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Isoapoptolidin in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our control cell line that is supposed to be resistant to the on-target effects of this compound. What could be the cause?
A1: This could indicate potential off-target effects. We recommend a multi-step approach to investigate this. First, confirm the absence of the primary target (e.g., specific subunits of mitochondrial ATP synthase) in your control cell line through methods like western blotting or qPCR. If the target is absent, the observed cytotoxicity is likely due to off-target interactions. Consider performing a broad-spectrum kinase profiling assay or a target deconvolution strategy using techniques like CRISPR-Cas9 screening to identify potential off-target proteins. It is also crucial to rule out experimental artifacts by carefully reviewing your cytotoxicity assay protocol for potential issues such as high cell density or improper handling.[1]
Q2: Our dose-response curves for this compound's cytotoxic effects are inconsistent across experiments. What are the common sources of variability?
A2: Inconsistent dose-response curves can arise from several factors. Ensure consistent cell seeding density and health, as variations can significantly impact results.[2][3] Prepare fresh serial dilutions of this compound for each experiment to avoid degradation or precipitation of the compound. Pipetting accuracy is critical, especially for small volumes; calibrate your pipettes regularly.[4] Finally, ensure your plate reader is functioning correctly and that there are no air bubbles in the wells before taking measurements.[1]
Q3: How can we distinguish between genuine off-target effects and non-specific cellular stress responses induced by this compound?
A3: This is a critical question in off-target analysis. To differentiate, you can employ several strategies. First, use a structurally related but inactive analog of this compound as a negative control. If this analog does not produce the same cellular response, it suggests the effects of this compound are specific. Second, utilize genetic approaches. Knocking out a suspected off-target protein should confer resistance to the observed effect.[5] Conversely, overexpressing the off-target may sensitize the cells. Finally, employ cell-free biochemical assays to confirm a direct interaction between this compound and the putative off-target protein.
Q4: What are the recommended initial steps for identifying the specific off-target proteins of this compound?
A4: A tiered approach is often most effective. Start with in silico methods, using the structure of this compound to predict potential off-target interactions with known protein families (e.g., kinases, GPCRs).[6] Concurrently, perform unbiased experimental screens. A proteome-wide thermal shift assay (CETSA) or affinity-based proteomics can identify proteins that directly bind to this compound within the cell. For a functional readout, a genome-wide CRISPR-Cas9 screen can identify genes that, when knocked out, alter the cellular sensitivity to this compound, pointing to potential off-target pathways.[7]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, LDH)
| Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | Microbial contamination. | Check cell cultures for contamination. Use fresh, sterile reagents and aseptic techniques. |
| Phenol (B47542) red in the medium interfering with absorbance readings.[8] | Use phenol red-free medium for the assay. | |
| This compound precipitates at high concentrations. | Visually inspect wells for precipitation. Determine the solubility limit of this compound in your culture medium and do not exceed it. | |
| Low signal or no dose-response | Suboptimal cell density. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[1] |
| Incorrect assay endpoint. | The timing of the assay is crucial. Perform a time-course experiment to identify the optimal incubation time with this compound to observe a significant cytotoxic effect. | |
| Inactive compound. | Verify the integrity and activity of your this compound stock. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating. Mix gently between seeding each plate. |
| Pipetting errors.[4] | Calibrate pipettes. Use fresh tips for each dilution and sample. | |
| Edge effects on the plate.[8] | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
Western Blot Analysis for Signaling Pathway Modulation
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for the protein of interest | Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. |
| Poor antibody quality or incorrect dilution. | Use a validated antibody and optimize the dilution. Include a positive control lysate if available. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage). Check the integrity of the transfer buffer. | |
| High background or non-specific bands | Antibody concentration is too high. | Reduce the primary or secondary antibody concentration. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Inconsistent band intensities for loading control | Unequal protein loading. | Re-run the gel with accurately quantified protein samples. |
| Loading control protein expression is affected by treatment. | Validate that your loading control is not affected by this compound treatment in your specific cellular model. Consider testing alternative loading controls. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Correct for background absorbance and calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a known on-target pathway for the apoptolidin (B62325) family, a hypothetical off-target signaling cascade, and a typical experimental workflow for off-target identification.
Caption: On-target pathway of the apoptolidin family.
Caption: Hypothetical off-target signaling pathway.
Caption: Workflow for off-target identification.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Isoapoptolidin Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome resistance to Isoapoptolidin in cancer cells.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Increased IC50 Value for this compound in a Previously Sensitive Cell Line
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Question: My cancer cell line, which was initially sensitive to this compound, is now showing a significantly higher IC50 value in our standard cell viability assays. What could be the cause and how do I troubleshoot this?
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Answer: This is a classic indication of acquired resistance. The underlying cause is likely the selection and expansion of a subpopulation of cells with resistance mechanisms. Here’s a systematic approach to investigate this:
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Confirm the Observation:
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Cell Line Authenticity: First, verify the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out contamination or misidentification.
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Compound Integrity: Test the activity of your current stock of this compound on a new, sensitive control cell line to ensure the compound has not degraded.
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Assay Reproducibility: Repeat the cell viability assay (e.g., MTT, CellTiter-Glo®) with careful attention to cell seeding density and drug dilution series.
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Investigate Potential Resistance Mechanisms:
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1) is a common mechanism. You can test this by co-incubating the resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar). A restored sensitivity would suggest the involvement of drug efflux pumps.
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Target Alteration: Although the precise target of this compound may still be under investigation, mutations or altered expression of the target protein can confer resistance. If the target is known, sequence the corresponding gene in your resistant cell line.
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Activation of Pro-Survival Signaling: Cancer cells can upregulate pro-survival pathways to counteract the apoptotic signal from this compound. Perform Western blotting to check for the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and the activation of survival pathways like PI3K/Akt or MAPK/ERK.
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Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired resistance.
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Issue 2: Lack of Apoptosis Induction by this compound
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Question: I'm treating my cells with this compound at a concentration that should be cytotoxic, but I'm not observing the classic markers of apoptosis (e.g., caspase activation, PARP cleavage). Why might this be happening?
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Answer: While this compound is an apoptosis inducer, the absence of apoptotic markers could point to several possibilities:
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Alternative Cell Death Pathways: The cells might be undergoing a different form of programmed cell death, such as necroptosis or autophagy-dependent cell death.
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Troubleshooting: Use specific inhibitors to find out. For example, co-treat with the necroptosis inhibitor Necrostatin-1 or the autophagy inhibitor Chloroquine. A rescue in cell viability would suggest the involvement of these pathways. Analyze for markers of these pathways, such as LC3-II for autophagy or RIPK1/RIPK3 for necroptosis.
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Blocked Apoptotic Pathway: The apoptotic machinery itself might be compromised in your cell line.
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Troubleshooting: Check the basal expression levels of key apoptotic proteins like caspases (especially caspase-3 and caspase-9) and Apaf-1. Use a positive control for apoptosis induction (e.g., Staurosporine) to confirm that the pathway is functional in your cells.
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Insufficient Drug Concentration or Treatment Duration: The concentration or incubation time may not be sufficient to trigger a detectable apoptotic response.
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Troubleshooting: Perform a time-course and dose-response experiment, and analyze for early apoptotic markers (e.g., Annexin V staining) at multiple time points.
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Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to apoptosis-inducing agents like this compound?
A1: Resistance to apoptosis-inducing compounds is multifaceted. The primary mechanisms can be categorized as follows:
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Reduced Intracellular Drug Accumulation: Overexpression of ABC transporters (e.g., P-glycoprotein) that actively pump the drug out of the cell.
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Alterations in Apoptotic Signaling Pathways:
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Upregulation of Anti-Apoptotic Proteins: Increased expression of Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1) that sequester pro-apoptotic proteins.
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Downregulation or Mutation of Pro-Apoptotic Proteins: Loss of function of proteins like Bax, Bak, or caspases.
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Defects in the Intrinsic (Mitochondrial) Pathway: For instance, mutations in Apaf-1 or cytochrome c.
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Activation of Pro-Survival Signaling: Constitutive activation of pathways like PI3K/Akt, NF-κB, or MAPK, which promote cell survival and can counteract the apoptotic signal.
Hypothetical Signaling Pathway for this compound Action and Resistance
Caption: Action of this compound and potential resistance mechanisms.
Q2: What are some potential therapeutic strategies to overcome this compound resistance?
A2: Overcoming resistance often involves combination therapy. Based on the resistance mechanism, you could consider:
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Inhibitors of Drug Efflux Pumps: Combining this compound with an ABC transporter inhibitor.
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Bcl-2 Family Inhibitors: Co-administration with BH3 mimetics (e.g., Venetoclax) can be highly effective if resistance is due to Bcl-2 or Bcl-xL upregulation.
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Inhibitors of Pro-Survival Pathways: If the PI3K/Akt or MAPK pathway is constitutively active, using specific inhibitors for these kinases can re-sensitize cells to this compound.
Table 1: Exemplary Data on Combination Therapies to Overcome Resistance
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Sensitization |
| Sensitive (Parental) | This compound alone | 1.5 | - |
| Resistant | This compound alone | 25.0 | - |
| Resistant | This compound + Verapamil (10 µM) | 8.2 | 3.0x |
| Resistant | This compound + Venetoclax (1 µM) | 2.1 | 11.9x |
| Resistant | This compound + Akt Inhibitor (5 µM) | 5.5 | 4.5x |
Note: Data are exemplary and for illustrative purposes.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
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Cell Treatment: Treat cells with this compound as described above in a 6-well plate.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
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Healthy cells: Annexin V- / PI-
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Early apoptotic cells: Annexin V+ / PI-
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Late apoptotic/necrotic cells: Annexin V+ / PI+
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Table 2: Exemplary Apoptosis Data from Flow Cytometry
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Sensitive | Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 |
| Sensitive | This compound (5 µM) | 35.8 ± 2.1 | 12.4 ± 1.5 |
| Resistant | Vehicle Control | 2.9 ± 0.4 | 1.8 ± 0.2 |
| Resistant | This compound (5 µM) | 6.2 ± 0.8 | 3.1 ± 0.6 |
| Resistant | This compound + Venetoclax | 28.5 ± 1.9 | 10.7 ± 1.3 |
Note: Data are exemplary and for illustrative purposes.
Best practices for handling and disposal of Isoapoptolidin.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling, storage, and disposal of Isoapoptolidin, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide compound that is a ring-expanded isomer of apoptolidin (B62325).[1] Its primary mechanism of action is the inhibition of mitochondrial F0F1-ATPase (also known as ATP synthase).[2] This inhibition disrupts cellular energy metabolism and can induce the intrinsic pathway of apoptosis, or programmed cell death.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability. For experimental use, stock solutions are typically prepared in solvents like DMSO, ethanol, methanol, or DMF and should also be stored at -20°C. It is advisable to prepare fresh aqueous solutions for each experiment due to the potential for lower stability in aqueous media.
Q3: Is this compound classified as a hazardous substance?
A3: According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is intended for research use only and standard laboratory safety precautions should always be followed.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE should be worn when handling this compound. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
General Handling:
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Handle this compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Minimize the generation of dust or aerosols.
-
Use calibrated equipment for accurate measurement and to avoid waste.
Storage of Solutions:
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Stock solutions in organic solvents like DMSO should be stored in tightly sealed vials at -20°C.
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Protect solutions from light to prevent potential photodegradation, a known issue for some complex organic molecules.
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Before use, allow the solution to warm to room temperature to ensure complete dissolution.
Experimental Protocols
While specific detailed experimental protocols for this compound are not widely published, the following general methodologies for assessing the biological activity of F0F1-ATPase inhibitors can be adapted.
Mitochondrial F0F1-ATPase Activity Assay (Colorimetric):
This assay measures the activity of ATP synthase by coupling the production of ADP to the oxidation of NADH.
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Prepare Reagents:
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Assay Buffer (e.g., Tris-based buffer, pH 8.0)
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ATP solution
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Coupling enzymes (pyruvate kinase and lactate (B86563) dehydrogenase)
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NADH solution
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Phosphoenolpyruvate (B93156) solution
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This compound stock solution (in DMSO)
-
Oligomycin (a known F0F1-ATPase inhibitor, as a positive control)
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-
Isolate Mitochondria: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.
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Assay Procedure:
-
In a 96-well plate, add the assay buffer, coupling enzymes, NADH, and phosphoenolpyruvate to each well.
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Add the isolated mitochondria to the wells.
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Add varying concentrations of this compound (and controls: vehicle and oligomycin) to the respective wells.
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Initiate the reaction by adding ATP.
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Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 30°C for 5-30 minutes.
-
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the kinetic curve. The F0F1-ATPase activity is proportional to this rate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 476647-30-0 | [1] |
| Molecular Formula | C58H96O21 | [1] |
| Molecular Weight | 1129.4 g/mol | [1] |
| Purity | >90% | [1] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF | |
| Storage Temperature | -20°C |
Table 2: Stability of Macrolide Antibiotics (General Guidance)
Note: Specific stability data for this compound is not available. This table provides general stability characteristics observed for other macrolide antibiotics and should be used as a guideline for experimental design.
| Condition | Expected Stability | Recommendations |
| pH | Generally more stable in neutral to slightly alkaline conditions. Acidic conditions can lead to degradation. | Buffer solutions to a pH range of 7.0-8.5 for experiments. Avoid highly acidic conditions. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C. Perform experiments at controlled room temperature or 37°C and minimize prolonged incubation times at higher temperatures. |
| Light | Potential for photodegradation. | Protect solutions from direct light by using amber vials or wrapping containers in foil. |
Signaling Pathway
The inhibition of mitochondrial F0F1-ATPase by this compound disrupts the proton gradient across the inner mitochondrial membrane, leading to mitochondrial dysfunction. This triggers the intrinsic pathway of apoptosis.
Caption: Inhibition of F0F1-ATPase by this compound leading to apoptosis.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Problem 1: No or low inhibition of F0F1-ATPase activity.
| Possible Cause | Recommended Solution |
| Incorrect Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Prepare fresh working solutions from a properly stored stock solution for each experiment. Verify the integrity of the stock solution if it has been stored for an extended period. |
| Assay Conditions | The assay conditions (e.g., pH, temperature, substrate concentration) may not be optimal. Ensure all assay components are at the correct concentration and the assay is performed under recommended conditions. |
| Mitochondrial Quality | The isolated mitochondria may have low activity or be damaged. Assess the quality of the mitochondrial preparation using standard methods (e.g., measuring respiratory control ratio). |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Reagents | Use fresh, high-purity reagents and solvents. Prepare fresh buffers for each set of experiments. |
| Inconsistent Cell Culture Conditions | Ensure cells are cultured under consistent conditions (e.g., passage number, confluency) as mitochondrial function can vary. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Solvent Effects | The solvent (e.g., DMSO) concentration may be too high, affecting mitochondrial function. Ensure the final solvent concentration is consistent across all wells and is at a non-inhibitory level (typically <0.5%). |
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound.
Caption: General experimental workflow for studying this compound.
Disposal of this compound Waste
As this compound is not classified as a hazardous substance, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.
Solid Waste:
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Unused solid this compound should be disposed of as non-hazardous chemical waste.
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Contaminated lab supplies (e.g., pipette tips, microfuge tubes) can typically be disposed of in the regular laboratory trash, unless they are contaminated with other hazardous materials.
Liquid Waste:
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Aqueous Solutions: Small quantities of dilute aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, but this is highly dependent on local regulations and institutional policies. Always check with your institution's Environmental Health and Safety (EHS) office first.
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Organic Solvent Solutions (e.g., DMSO): Solutions of this compound in organic solvents should not be poured down the drain. They should be collected in a designated, properly labeled waste container for non-hazardous organic waste.[6][7][8] The container should be compatible with the solvent used. Follow your institution's procedures for the disposal of chemical waste.
Decontamination:
-
Glassware and equipment that have come into contact with this compound can be cleaned with standard laboratory detergents and water.
Always consult your institution's specific waste disposal guidelines before disposing of any chemical waste.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. fishersci.com [fishersci.com]
- 8. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Technical Support Center: Isoapoptolidin Purity Validation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for validating the purity of a new batch of Isoapoptolidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
Q2: What is the relationship between this compound and Apoptolidin (B62325)?
A2: this compound is an isomer of Apoptolidin. The two molecules can interconvert and may exist in an equilibrium mixture.[2] When analyzing a batch of this compound, it is common to find Apoptolidin present as a major related substance, and vice-versa. This isomerization can occur under certain conditions, such as during storage or in solution.[1][2]
Q3: What are the primary analytical methods for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for accurately determining the purity and structure of this compound. The most powerful approach involves the combined use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC is used to separate impurities, MS helps in identifying the molecular weight of the compound and its impurities, and NMR provides definitive structural elucidation.[5][6]
Q4: How should a new batch of this compound be stored?
A4: While specific stability data for this compound is limited, general best practices for complex macrolides suggest storing it as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For compounds susceptible to degradation, storage at 4°C in a slightly acidic environment (pH 6) can enhance stability.[7] Avoid basic conditions and repeated freeze-thaw cycles of solutions.
Q5: What is the expected appearance of pure this compound?
A5: Pure this compound is typically a white to off-white solid or powder. Any significant deviation in color (e.g., yellowing or browning) or texture may indicate degradation or the presence of impurities. Visual inspection should always be the first step upon receiving a new batch.
Experimental Workflows & Purity Validation
A systematic approach is crucial for validating a new batch of this compound. The following workflow outlines the key steps from initial receipt to final qualification.
Data Summary Tables
All quantitative data should be systematically recorded and compared against a reference standard or previously qualified batch.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅₉H₉₄O₂₀ |
| Molecular Weight | 1127.36 g/mol |
| Appearance | White to off-white solid |
| Standard Purity (HPLC) | ≥95% |
Table 2: Typical Starting Parameters for HPLC-UV Analysis
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 20 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Table 3: Expected Ions in Mass Spectrometry (LC-MS)
| Ionization Mode | Adduct | Expected m/z |
|---|---|---|
| ESI Positive | [M+H]⁺ | 1128.36 |
| [M+Na]⁺ | 1150.34 | |
| [M+K]⁺ | 1166.31 | |
| ESI Negative | [M-H]⁻ | 1126.34 |
| | [M+HCOO]⁻ | 1172.35 |
Troubleshooting Guide
This section addresses specific issues that may arise during purity validation.
Q: My HPLC chromatogram shows two major peaks with very similar retention times. What could be the cause?
A: This is the most common issue when analyzing this compound. The second major peak is very likely its isomer, Apoptolidin.
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Reasoning: Apoptolidin and this compound can exist in equilibrium.[2] Their structural similarity often leads to close elution times on a standard reversed-phase HPLC column.
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Solution:
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Confirm Identity: Use LC-MS to analyze the effluent. Both peaks should exhibit the same mass corresponding to the molecular weight of this compound.
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Structural Verification: If possible, collect fractions for each peak and perform NMR analysis. The differences in the NMR spectra will definitively identify each isomer.
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Quantification: Report the purity as the percentage of the main peak (this compound) and separately report the percentage of the isomeric peak (Apoptolidin).
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Q: The peak shape in my HPLC chromatogram is poor (tailing or fronting). How can I fix this?
A: Poor peak shape can be caused by several factors, including column degradation, secondary interactions with the stationary phase, or inappropriate mobile phase conditions.
-
Possible Causes & Solutions:
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Column Overload: Inject a smaller amount of the sample.
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Secondary Silanol (B1196071) Interactions: Ensure the mobile phase is slightly acidic (e.g., 0.1% formic or acetic acid) to suppress the ionization of free silanol groups on the column packing.
-
Column Degradation: Flush the column with a strong solvent or, if the problem persists, replace the column.
-
Incompatible Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.
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Q: My mass spectrometry results show a correct mass, but the compound is inactive in my biological assay. What should I do?
A: This could indicate a structural issue that MS alone cannot detect, such as isomerization or epimerization, which can drastically alter biological activity.
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Reasoning: As noted, this compound is significantly less active than Apoptolidin.[1] If your batch contains a high percentage of the less active isomer but you assume it's 100% pure active compound, the apparent potency will be much lower.
-
Solution:
-
Re-evaluate HPLC Data: Carefully integrate the peaks in your HPLC chromatogram to determine the relative percentage of each isomer.
-
Perform NMR Analysis: NMR is the definitive method for confirming the correct isomeric structure. Compare the acquired spectrum with a reference spectrum of the correct, active isomer.
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Adjust Concentration: Base the concentration for your biological assays on the purity value of the correct isomer, not the total purity of all isomers combined.
-
Mechanism of Action Overview
Understanding the mechanism of action is key to designing relevant functional assays. This compound induces apoptosis primarily by targeting mitochondrial ATP synthase.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile:Water.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-18 min: 40% to 95% B
-
18-22 min: 95% B
-
22-23 min: 95% to 40% B
-
23-28 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: 210 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Note the area percentage of any significant secondary peaks, such as the Apoptolidin isomer.
Protocol 2: Mass Confirmation by LC-MS
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Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
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Chromatographic Conditions: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Range: 150 - 1500 m/z.
-
Mode: Run in both positive and negative ion modes in separate runs to gather comprehensive data.
-
Capillary Voltage: ~3.5 kV.
-
Gas Temperature: ~325°C.
-
-
Data Analysis: Extract the mass spectrum for the main HPLC peak(s). Verify that the observed m/z values match the expected values for this compound adducts (see Table 3).
Protocol 3: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Experiments to Perform:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon backbone.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons to confirm the specific isomeric structure of this compound versus Apoptolidin.
-
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to a known reference spectrum for pure this compound. Pay close attention to signals that are known to differ between the two isomers. The combination of these experiments provides powerful data for unequivocal structure elucidation.[3][5]
References
- 1. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 7. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Isoapoptolidin and Apoptolidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Isoapoptolidin and its structural isomer, Apoptolidin. Both macrolide compounds are known to induce apoptosis, programmed cell death, in cancer cells, making them subjects of interest in oncology research and drug development. This document synthesizes available experimental data to objectively compare their performance, outlines the methodologies used in these studies, and visualizes key biological pathways and experimental procedures.
Introduction
Apoptolidin, a natural product isolated from Nocardiopsis sp., has garnered significant attention for its selective cytotoxicity against transformed and cancerous cell lines. Its isomer, this compound, a ring-expanded variant, has also been studied to understand the structure-activity relationship within this class of compounds. Both molecules exert their cytotoxic effects by targeting the mitochondrial F0F1-ATP synthase (ATP synthase), a critical enzyme in cellular energy metabolism. Inhibition of this enzyme disrupts ATP production, leading to the initiation of the intrinsic apoptotic cascade.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of Apoptolidin and this compound.
Table 1: Inhibition of Mitochondrial F0F1-ATPase (Cell-Free Assay)
| Compound | IC50 (µM) | Source |
| Apoptolidin | 0.7 | [1] |
| This compound | 2.1 | [1] |
IC50: The half-maximal inhibitory concentration.
Table 2: Cytotoxicity in Transformed Rat Glial Cells (Ad12-3Y1)
| Compound | GI50 (nM) | Source |
| Apoptolidin | 6.5 | [1] |
| This compound | Data not available |
GI50: The concentration for 50% growth inhibition.
Mechanism of Action and Signaling Pathways
Both Apoptolidin and this compound induce apoptosis by inhibiting the mitochondrial F0F1-ATP synthase. This inhibition leads to a depletion of cellular ATP, which triggers the intrinsic pathway of apoptosis.
Apoptolidin-Induced Apoptotic Pathway
Apoptolidin's inhibition of ATP synthase leads to mitochondrial dysfunction. This triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. This pathway is known to be inhibited by the anti-apoptotic protein Bcl-2.[2]
This compound-Induced Apoptotic Pathway
Specific studies detailing the signaling pathway of this compound were not identified in the reviewed literature. However, given that it targets the same molecular entity as Apoptolidin (F0F1-ATP synthase), it is highly probable that this compound induces apoptosis through the same intrinsic, mitochondria-mediated pathway. The reduced potency of this compound in inhibiting the enzyme likely translates to a weaker induction of this apoptotic cascade.
Experimental Protocols
This section provides an overview of the methodologies used to assess the cytotoxic effects of Apoptolidin and this compound.
Mitochondrial F0F1-ATPase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of the F0F1-ATPase by quantifying the rate of ATP hydrolysis. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Isolated mitochondria or purified F0F1-ATPase
-
Assay Buffer (e.g., Tris buffer, pH 8.0)
-
ATP solution
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test compounds (Apoptolidin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, KCl, EDTA, NADH, PEP, PK, and LDH.
-
Add the mitochondrial preparation or purified enzyme to the reaction mixture.
-
Incubate the mixture with various concentrations of the test compounds or solvent control.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of ATP hydrolysis and determine the IC50 values for each compound.[3]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (Apoptolidin, this compound)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 values.[4]
Conclusion
The available evidence strongly suggests that both Apoptolidin and its isomer, this compound, induce apoptosis in cancer cells by targeting the mitochondrial F0F1-ATP synthase. However, Apoptolidin demonstrates significantly higher potency in inhibiting this enzyme and, consequently, in suppressing cell growth. The approximately three-fold lower IC50 value of Apoptolidin in the enzymatic assay indicates that the structural conformation of Apoptolidin is more favorable for binding to and inhibiting the F0F1-ATP synthase.[1]
For researchers in drug development, this comparative analysis highlights the critical role of the macrolide ring structure in the cytotoxic activity of this class of compounds. The reduced activity of the ring-expanded isomer, this compound, provides valuable structure-activity relationship insights that can guide the design of more potent and selective anticancer agents targeting cellular metabolism. Further studies are warranted to obtain a complete cytotoxic profile of this compound against a broader panel of cancer cell lines to fully elucidate its therapeutic potential.
References
- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to F0F1-ATPase Inhibitors: Isoapoptolidin vs. Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of the F0F1-ATPase (ATP synthase): Isoapoptolidin and Oligomycin (B223565). We delve into their mechanisms of action, present available experimental data on their inhibitory performance, detail relevant experimental protocols, and visualize key cellular pathways affected by these compounds. This objective analysis aims to equip researchers with the necessary information to select the appropriate inhibitor for their specific research needs in areas such as cancer biology, neurodegeneration, and metabolic disorders.
At a Glance: Key Differences and Mechanisms of Action
This compound, a macrolide natural product, and Oligomycin, a well-established antibiotic, both target the essential cellular machinery of ATP synthesis. However, their mode of action and inhibitory potency exhibit significant differences.
Oligomycin , a classical and potent inhibitor, directly targets the F0 subunit of the F0F1-ATPase. This subunit forms the proton channel embedded in the inner mitochondrial membrane. By binding to the F0 subunit, Oligomycin effectively blocks the translocation of protons, which is the driving force for ATP synthesis.[1][2] This blockade leads to a hyperpolarization of the mitochondrial membrane and a subsequent halt in both ATP synthesis and hydrolysis.[3]
In contrast, recent studies have revealed that the apoptolidin (B62325) family of macrolides, including This compound , target the F1 subcomplex of the ATP synthase.[4] The F1 subunit is the catalytic portion of the enzyme responsible for the synthesis of ATP. By binding to the F1 subcomplex, this compound and its analogues induce conformational changes that inhibit the enzyme's catalytic activity, rather than blocking the proton channel.[4] This distinction in binding sites suggests a fundamentally different mechanism of inhibition compared to Oligomycin.
Quantitative Performance Comparison
| Inhibitor | Target Subunit | Organism/Cell Line | Assay Type | Reported Value (IC50/Ki) | Reference(s) |
| Oligomycin | F0 | Yeast Mitochondria | ATPase Activity | EC50: 107 ± 1.1 nM | [6] |
| F0 | K-562, HCT116 cells | Cytotoxicity | IC50: 0.2 µM, 0.9 µM | [7] | |
| Apoptolidin (parent of this compound) | F1 | Yeast Mitochondria | ATPase Activity | Ki: 4-5 µM | [1] |
| F1 | Mitochondria | ATPase Activity | IC50: 0.7 µM | [7] | |
| This compound | F1 | Not Specified | ATPase Activity | >10-fold less potent than Apoptolidin | [5] |
Note: The inhibitory potency of these compounds can vary significantly depending on the experimental conditions, such as the source of the enzyme (e.g., yeast vs. mammalian), the type of assay (e.g., ATP hydrolysis vs. ATP synthesis), and the specific cell line used.
Experimental Protocols
F0F1-ATPase Activity Assay (Spectrophotometric)
This protocol describes a common method to measure the ATP hydrolysis activity of the F0F1-ATPase in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 250 mM sucrose, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 10 mM Tris-HCl (pH 7.4)
-
ATP solution (e.g., 100 mM)
-
Enzyme-coupled system:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate (B1213749) kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
-
Inhibitor stock solutions (this compound or Oligomycin in a suitable solvent like DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, PEP, PK, LDH, and NADH.
-
Add the isolated mitochondria to the cuvette and allow the baseline rate of NADH oxidation to be recorded at 340 nm.
-
Initiate the reaction by adding a known concentration of ATP. The hydrolysis of ATP by the F0F1-ATPase will lead to the production of ADP.
-
The PK/LDH coupled enzyme system will use ADP to convert PEP to pyruvate, and then pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This results in a decrease in absorbance at 340 nm.
-
To determine the inhibitory effect, pre-incubate the mitochondria with varying concentrations of this compound or Oligomycin before the addition of ATP.
-
The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance at 340 nm. The specific F0F1-ATPase activity is determined by subtracting the rate observed in the presence of a saturating concentration of a specific inhibitor like oligomycin from the total rate.[7]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Oligomycin: Direct Inhibition of the F0 Proton Channel
Oligomycin's mechanism of action is a direct physical blockade of the proton channel within the F0 subunit of the F0F1-ATPase. This prevents the influx of protons into the mitochondrial matrix, which is necessary to drive the rotation of the F0 motor and subsequent ATP synthesis by the F1 subunit.
Caption: Oligomycin binds to the F0 subunit, blocking proton flow and inhibiting ATP synthesis.
This compound: Induction of Apoptosis via F1 Subunit Inhibition
By inhibiting the F1 subunit of the F0F1-ATPase, this compound disrupts mitochondrial energy metabolism, a key event that can trigger the intrinsic pathway of apoptosis. This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and eventual cell death.
Caption: this compound inhibits the F1 subunit, leading to apoptosis via the intrinsic pathway.
Experimental Workflow: Assessing Mitochondrial Respiration
The Seahorse XF Analyzer is a common platform to assess the effects of mitochondrial inhibitors on cellular respiration. The following workflow illustrates how Oligomycin is used to determine ATP-linked respiration.
Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Conclusion
This compound and Oligomycin are both valuable tools for studying the F0F1-ATPase, but they operate through distinct mechanisms. Oligomycin serves as a potent, well-characterized inhibitor of the F0 proton channel, making it a standard for studies requiring complete shutdown of oxidative phosphorylation. This compound, as part of the apoptolidin family, offers a different approach by targeting the F1 catalytic subunit, which may provide a more nuanced tool for investigating the downstream consequences of impaired ATP synthesis and for inducing apoptosis. The choice between these inhibitors will ultimately depend on the specific experimental goals, with Oligomycin being the inhibitor of choice for direct and potent F0 inhibition and this compound offering a means to explore F1-mediated inhibition and its link to programmed cell death. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their inhibitory profiles.
References
- 1. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Isoapoptolidin Through Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoapoptolidin with other apoptosis-inducing agents, focusing on the validation of its mechanism of action using genetic knockout strategies. We present experimental data, detailed protocols for key experiments, and visual diagrams of signaling pathways and workflows to support researchers in the objective evaluation of this compound.
This compound: An Overview
This compound is a natural product that, along with its parent compound Apoptolidin, exhibits selective cytotoxicity against certain cancer cell lines by inducing apoptosis.[1] The primary molecular target of Apoptolidin has been identified as the mitochondrial F0F1-ATP synthase (also known as ATP synthase).[2][3][4] Inhibition of this proton pump disrupts mitochondrial function, leading to the initiation of the intrinsic apoptotic pathway. This compound, a ring-expanded isomer of Apoptolidin, is also an inhibitor of F0F1-ATPase, albeit with a reported 10-fold lower potency. Understanding and validating the mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Genetic knockout studies provide a powerful approach for such validation.[5]
Comparative Analysis of Apoptosis-Inducing Agents
The efficacy of this compound in inducing apoptosis can be benchmarked against other compounds with well-defined mechanisms. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and selected alternative apoptosis inducers in various cancer cell lines.
| Compound | Target | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | Mitochondrial F0F1-ATPase | Intrinsic Apoptosis | HeLa | ~10-20 (estimated) | N/A |
| Apoptolidin | Mitochondrial F0F1-ATPase | Intrinsic Apoptosis | HeLa | 1.2 | [2](--INVALID-LINK--) |
| Oligomycin | Mitochondrial F0F1-ATPase | Intrinsic Apoptosis | Various | 0.5 - 5 | [5](--INVALID-LINK--) |
| Staurosporine | Protein Kinase C (PKC) | Intrinsic & Extrinsic Apoptosis | HeLa | 0.05 - 0.2 | [6](--INVALID-LINK--) |
| Doxorubicin | Topoisomerase II | DNA Damage-induced Apoptosis | MCF7 | 0.1 - 1 | [7](--INVALID-LINK--) |
| TRAIL | Death Receptors (DR4/DR5) | Extrinsic Apoptosis | Jurkat | 0.01 - 0.1 (ng/mL) | [8](--INVALID-LINK--) |
Validating the Mechanism of Action of this compound Using Genetic Knockouts
The central hypothesis for this compound's mechanism of action is its inhibition of mitochondrial F0F1-ATPase, leading to apoptosis. This can be rigorously tested using CRISPR-Cas9 mediated genetic knockout of a key subunit of the F0F1-ATPase complex, such as ATP5B (ATP synthase subunit beta).
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Comparative Analysis of Cross-Resistance Profiles: Isoapoptolidin and Other Anticancer Agents
Introduction: Isoapoptolidin, a ring-expanded isomer of the macrolide apoptolidin, is a member of a novel class of oncolytic agents that selectively induce apoptosis in transformed cells. While direct cross-resistance studies for this compound are not extensively documented in current literature, valuable insights can be drawn from its parent compound, Apoptolidin. Both compounds target the mitochondrial F0F1-ATP synthase, an essential component of cellular energy metabolism. Apoptolidin's unique mechanism of action suggests a distinct cross-resistance profile compared to conventional anticancer drugs that target different cellular pathways. This guide provides a comparative overview based on available experimental data for Apoptolidin, offering a predictive framework for this compound's cross-resistance potential.
Mechanism of Action: A Differential Target
Unlike many standard chemotherapeutic agents that induce apoptosis by causing DNA damage or disrupting microtubule dynamics, Apoptolidin and by extension, this compound, exert their cytotoxic effects by inhibiting the F1 subcomplex of mitochondrial ATP synthase.[1][2][3] This inhibition disrupts cellular energy homeostasis, leading to apoptosis. This distinct mechanism is a key determinant of its cross-resistance profile.
Below is a diagram illustrating the signaling pathway of Apoptolidin's mechanism of action and the development of resistance.
Caption: Mechanism of Apoptolidin action and resistance.
Quantitative Cross-Resistance Data
Studies on leukemia cell lines (K562 and MV-4-11) rendered resistant to Apoptolidin through CRISPR/Cas9-mediated mutation of the ATP synthase subunits (ATP5B-I390 and ATP5C-L77) have provided specific data on cross-resistance.[2] These findings are summarized in the table below. The resistance is highly specific to glycomacrolides that share the same binding site, while sensitivity to agents with different targets is retained.
| Cell Line | Resistant to | Cross-Resistance Observed | Sensitivity Retained | Reference |
| K562 (Leukemia) | Apoptolidin | Ammocidin | Oligomycin, Puromycin | [2] |
| MV-4-11 (Leukemia) | Apoptolidin | Ammocidin | Oligomycin, Puromycin | [2] |
Note: Ammocidin is another glycomacrolide that targets the F1 subcomplex of ATP synthase. Oligomycin is an inhibitor of the F0 subcomplex of ATP synthase, indicating that resistance is specific to the F1 binding site. Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis, serving as a control for a different mechanism of action.
Experimental Protocols
The generation of Apoptolidin-resistant cell lines and subsequent cross-resistance analysis involved the following key experimental procedures:
1. Generation of Resistant Cell Lines via CRISPR/Cas9 Genome Editing:
-
Cell Culture: K562 and MV-4-11 leukemia cells were cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Gene Editing: Resistance-conferring mutations (e.g., ATP5B-I390R and ATP5C-L77R) were introduced into the endogenous loci of the ATP synthase subunit genes using CRISPR/Cas9 technology. Single guide RNAs (sgRNAs) targeting the specific genomic regions were designed and cloned into a Cas9 expression vector.
-
Transfection and Selection: The sgRNA/Cas9 plasmids were delivered into the cells, and single-cell clones were isolated and expanded.
-
Verification: Successful introduction of the desired mutations was confirmed by genomic DNA sequencing.[2]
2. Cell Viability and Drug Sensitivity Assays:
-
Cell Seeding: Parental (sensitive) and resistant cells were seeded into 96-well plates at a specified density.
-
Drug Treatment: Cells were treated with serial dilutions of Apoptolidin, Ammocidin, Oligomycin, and Puromycin for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a log-logistic model.[2]
The workflow for these experiments is depicted in the diagram below.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Isoapoptolidin's Mode of Action in Overcoming Drug-Resistant Cancers: A Comparative Analysis
While direct experimental evidence on the efficacy of Isoapoptolidin in drug-resistant cancer models remains unpublished, a comprehensive analysis of its parent compound, Apoptolidin, and other drugs with a similar mechanism of action reveals a promising strategy for circumventing common chemoresistance pathways. Apoptolidin, a natural product that induces programmed cell death (apoptosis), functions by inhibiting a crucial cellular engine: the mitochondrial F0F1-ATP synthase. This unique target provides a potential avenue to combat cancers that have developed resistance to conventional therapies.
This guide will delve into the mechanism of F0F1-ATP synthase inhibition, compare the available data for representative inhibitors in drug-resistant cancer models, and provide detailed experimental protocols to facilitate further research in this area.
Targeting the Cellular Powerhouse to Induce Cancer Cell Death
Drug resistance is a major hurdle in cancer therapy, often stemming from the cancer cells' ability to pump drugs out of the cell, alter the drug's target, or evade the apoptosis signals that chemotherapy is designed to trigger. Many of these resistance mechanisms are energy-intensive processes, heavily relying on adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.
Apoptolidin and its equilibrium product, this compound, strike at the heart of cellular energy production. They selectively inhibit the mitochondrial F0F1-ATP synthase, the enzyme responsible for the majority of ATP synthesis.[1][2] By cutting off the primary energy supply, these compounds can induce apoptosis even in cancer cells that are resistant to other drugs. The cell death induced by Apoptolidin is dependent on the activation of caspase-9, a key player in the mitochondrial (intrinsic) pathway of apoptosis, and can be blocked by the anti-apoptotic protein Bcl-2.[3]
Comparative Efficacy of F0F1-ATP Synthase Inhibitors in Drug-Resistant Cancer Models
Direct experimental data on this compound in drug-resistant cancer cell lines is not yet available. However, by examining a well-studied F0F1-ATP synthase inhibitor, Oligomycin (B223565), we can infer the potential of this mechanistic class in overcoming chemoresistance.
One of the most common mechanisms of multidrug resistance (MDR) is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cancer cell.[4] This process is heavily reliant on ATP.
A pivotal study on doxorubicin-resistant human hepatocarcinoma (R-HepG2) cells, which overexpress P-gp, demonstrated that Oligomycin could effectively bypass this resistance.[1] The researchers found that Oligomycin treatment led to increased intracellular accumulation of doxorubicin (B1662922) and triggered apoptosis. This suggests that by depleting the ATP required for P-gp function, F0F1-ATP synthase inhibitors can restore sensitivity to conventional chemotherapy.
Table 1: Comparative Efficacy of F0F1-ATP Synthase Inhibitor (Oligomycin) in a Doxorubicin-Resistant Cancer Model
| Compound | Cell Line | Resistance Mechanism | Key Findings | Reference |
| Oligomycin | R-HepG2 (Doxorubicin-resistant human hepatocarcinoma) | P-glycoprotein (P-gp) overexpression | - Blocked P-gp activity- Increased intracellular doxorubicin accumulation- Induced apoptosis and DNA fragmentation- Synergistic cell death with doxorubicin | [1] |
Signaling Pathways and Experimental Workflows
The inhibition of F0F1-ATP synthase initiates a cascade of events leading to apoptosis. Understanding these pathways is crucial for developing effective therapeutic strategies.
The experimental workflow to assess the efficacy of a compound like this compound in a drug-resistant model would typically involve several key assays.
Detailed Experimental Protocols
1. Cell Viability Assay (Alamar Blue Assay)
-
Purpose: To determine the cytotoxic effects of the test compound and calculate the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Seed drug-resistant and parental (non-resistant) cancer cells in 96-well plates at a predetermined optimal density.
-
After 24 hours of incubation, treat the cells with a range of concentrations of the test compound (e.g., this compound, Oligomycin) and/or the chemotherapeutic agent to which the cells are resistant (e.g., Doxorubicin).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
-
2. Drug Accumulation Assay (Flow Cytometry)
-
Purpose: To measure the intracellular accumulation of a fluorescent chemotherapeutic drug (e.g., Doxorubicin) in the presence or absence of the F0F1-ATP synthase inhibitor.
-
Methodology:
-
Treat drug-resistant cells with the F0F1-ATP synthase inhibitor (e.g., Oligomycin) for a predetermined time.
-
Add the fluorescent chemotherapeutic drug (e.g., Doxorubicin) and incubate for a specified period.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Trypsinize and resuspend the cells in PBS.
-
Analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in cells co-treated with the ATP synthase inhibitor indicates reduced efflux.
-
3. Apoptosis Assay (DNA Fragmentation)
-
Purpose: To detect the hallmark of late-stage apoptosis, the fragmentation of genomic DNA.
-
Methodology:
-
Treat drug-resistant cells with the test compound(s) for a specified time.
-
Harvest the cells and lyse them.
-
Extract the DNA from the cell lysates.
-
Separate the DNA fragments by agarose (B213101) gel electrophoresis.
-
Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
4. Western Blot Analysis
-
Purpose: To detect changes in the expression levels of specific proteins involved in drug resistance and apoptosis.
-
Methodology:
-
Treat cells as required and lyse them to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., P-glycoprotein, Caspase-9, Bcl-2, and a loading control like beta-actin).
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Conclusion and Future Directions
While direct evidence for this compound's efficacy in drug-resistant cancer is still needed, the established mechanism of its parent compound, Apoptolidin, as an F0F1-ATP synthase inhibitor presents a compelling case for its potential. The ability of other drugs in this class, such as Oligomycin, to overcome P-glycoprotein-mediated drug resistance by depleting the cellular energy supply highlights a promising therapeutic strategy.[1]
Future research should focus on directly evaluating this compound and its analogues in a panel of well-characterized drug-resistant cancer cell lines and in vivo xenograft models. Such studies will be crucial to validate the therapeutic potential of this compound and its unique mechanism of action in the ongoing battle against chemoresistant cancers.
References
- 1. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways: Isoapoptolidin vs. Other Macrolides
For Immediate Release
Shanghai, China – December 10, 2025 – In the landscape of cancer therapeutics, the induction of apoptosis remains a cornerstone of drug development. This guide provides a detailed comparison of the apoptotic pathways initiated by the macrolide isoapoptolidin and other prominent macrolides, offering valuable insights for researchers, scientists, and drug development professionals. This analysis is based on a comprehensive review of existing experimental data, focusing on the molecular mechanisms and cellular outcomes.
Executive Summary
This compound, a natural macrolide, is understood to induce apoptosis primarily through the intrinsic, mitochondria-dependent pathway. Its mechanism is closely linked to its potent isomer, apoptolidin (B62325), which directly targets the mitochondrial F0F1-ATP synthase. This action leads to mitochondrial dysfunction, subsequent activation of the caspase cascade, and ultimately, programmed cell death. In contrast, other macrolides, such as clarithromycin (B1669154), azithromycin (B1666446), and erythromycin, exhibit more diverse and often cell-type specific apoptotic mechanisms, engaging both intrinsic and extrinsic pathways. These broader-spectrum macrolides can modulate a variety of signaling molecules, including the Bcl-2 family and death receptors like Fas and TNFR1.
This guide will delve into the specifics of these pathways, present available quantitative data for comparison, detail relevant experimental protocols, and provide visual representations of the key signaling cascades.
Data Comparison of Macrolide-Induced Cytotoxicity
| Macrolide | Cell Line | Assay | IC50 | Exposure Time (h) |
| Apoptolidin | E1A-transformed rat glial cells | Apoptosis Induction | ~11 ng/mL | Not Specified |
| Azithromycin | HeLa (Cervical Cancer) | Cell Growth Inhibition | 15.66 µg/mL | 72 |
| SGC-7901 (Gastric Cancer) | Cell Growth Inhibition | 26.05 µg/mL | 72 | |
| HCT-116 (Colon Cancer) | Cell Proliferation | 63.19 µmol/L | 48 | |
| SW480 (Colon Cancer) | Cell Proliferation | 140.85 µmol/L | 48 | |
| Clarithromycin | A549 (Lung Cancer) | Cytotoxicity (in combination) | Synergistically reduced doxorubicin (B1662922) IC50 at 500 µM | Not Specified |
| Erythromycin | HT-29 (Colon Cancer) | Proliferation Suppression | Dose-dependent | Not Specified |
| C26 (Murine Colon Carcinoma) | Proliferation Suppression | Dose-dependent | Not Specified | |
| Roxithromycin | Jurkat (T-cell leukemia) | Apoptosis Induction | Concentration-dependent effects observed | Not Specified |
Apoptotic Signaling Pathways: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the distinct apoptotic pathways induced by this compound (as inferred from Apoptolidin) and other common macrolides.
This compound-Induced Apoptosis
Caption: Intrinsic apoptotic pathway induced by this compound.
Apoptotic Pathways of Other Macrolides
Caption: Diverse apoptotic pathways of other macrolides.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to elucidate the apoptotic pathways of macrolides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of macrolides on cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Macrolide stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the macrolide compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Macrolide compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of macrolides for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic cascade (e.g., Caspase-3, PARP, Bcl-2, Bax).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
The comparative analysis reveals a clear distinction in the apoptotic mechanisms of this compound and other macrolides. This compound's targeted action on the mitochondrial F0F1-ATP synthase positions it as a specific inducer of the intrinsic apoptotic pathway. While its lower potency compared to apoptolidin is a key consideration, its precise mechanism offers a clear target for further investigation and potential therapeutic development. In contrast, the broader and more varied apoptotic effects of macrolides like clarithromycin and azithromycin suggest a more complex interaction with cellular signaling networks, which could be advantageous in certain therapeutic contexts but may also lead to off-target effects.
This guide provides a foundational understanding for researchers in the field. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the therapeutic potential of these compounds in oncology.
In Silico Docking of Isoapoptolidin with Mitochondrial ATPase: A Comparative Guide
This guide provides a comparative analysis of in silico docking studies of Isoapoptolidin with mitochondrial F1F0-ATPase, a key enzyme in cellular energy metabolism and a target for apoptosis induction. By examining its binding characteristics alongside other known inhibitors, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as a therapeutic agent.
Introduction
Mitochondrial F1F0-ATP synthase, a multi-subunit complex, is pivotal for cellular ATP production. Its inhibition can disrupt the energy supply of cancer cells, leading to apoptosis, or programmed cell death. This compound, a macrolide natural product, has been identified as an inhibitor of this crucial enzyme. In silico docking studies provide valuable insights into the molecular interactions between this compound and mitochondrial ATPase, helping to elucidate its mechanism of action and to guide the development of more potent and selective anticancer drugs.
Comparative Analysis of Mitochondrial ATPase Inhibitors
This section compares this compound with its parent compound, Apoptolidin (B62325), and other well-characterized mitochondrial ATPase inhibitors. The data presented below is collated from various experimental and computational studies.
| Compound | Type | Target Subunit(s) | IC50 (µM) | Ki (µM) | Binding Energy (kcal/mol) |
| This compound | Macrolide | F1 (inferred from Apoptolidin) | 17[1] | - | Not available |
| Apoptolidin A | Macrolide | F1 (α/β subunits)[2][3] | ~1 | 4-5[4][5] | Not available |
| Oligomycin A | Macrolide | F0[3] | - | - | Not available |
| Ammocidin A | Macrolide | F1[6][7] | - | - | Not available |
| Bz-423 | Benzodiazepine | OSCP subunit of F0[1] | - | - | Not available |
| Resveratrol | Polyphenol | F1 | - | - | Not available |
Experimental Protocols
In Silico Molecular Docking (General Protocol)
While a specific, detailed protocol for this compound docking was not found, a general methodology employed in similar studies, such as those involving Apoptolidin A, is described below.
-
Protein Preparation: The three-dimensional structure of the target protein, mitochondrial F1F0-ATPase (e.g., from Saccharomyces cerevisiae), is obtained from a protein structure database like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized for its geometry and energy.
-
Docking Simulation: Molecular docking software, such as AutoDock Vina, is used to predict the binding pose and affinity of the ligand to the protein.[3] The software explores various conformations of the ligand within the defined binding site of the protein and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
F0F1-ATPase Inhibition Assay
The inhibitory activity of compounds against mitochondrial ATPase is often determined using a cell-free enzymatic assay.
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable source, such as yeast or bovine heart.
-
Enzyme Assay: The F0F1-ATPase activity is measured by monitoring the rate of ATP hydrolysis. This is typically done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be followed spectrophotometrically.
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound) to determine the concentration required for 50% inhibition (IC50).
Visualizations
In Silico Docking Workflow
Caption: General workflow of an in silico molecular docking study.
Apoptosis Signaling Pathway
Caption: The intrinsic pathway of apoptosis and the role of mitochondrial ATPase inhibition.
Conclusion
While direct in silico docking studies for this compound are not extensively reported, the available data on its inhibitory activity against mitochondrial F0F1-ATPase, coupled with the detailed structural and computational insights from its parent compound, Apoptolidin A, strongly support its role as a potent modulator of this critical enzyme. Recent studies have pinpointed the binding site of Apoptolidin A to the F1 subcomplex of ATP synthase, providing a solid foundation for understanding the inhibitory mechanism of this compound.[2][3] The comparative data presented here underscores the therapeutic potential of the apoptolidin family of macrolides and highlights the need for further dedicated in silico and experimental studies on this compound to fully elucidate its binding mode and to advance its development as a selective anticancer agent.
References
- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellpathway.com [cellpathway.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Meta-analysis of studies investigating macrolide-based ATPase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of published studies on the inhibitory effects of various macrolide antibiotics on the ATPase activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter crucial in drug efflux and multidrug resistance. The data presented here summarizes the comparative efficacy of these compounds, details the experimental protocols used for their evaluation, and illustrates the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of P-glycoprotein Inhibition
Macrolide antibiotics have been shown to interact with P-glycoprotein (P-gp), acting as both substrates and inhibitors. Their inhibitory potential is a key factor in predicting drug-drug interactions. The following tables summarize quantitative data from studies evaluating macrolides' ability to inhibit P-gp-mediated transport and modulate its ATPase activity.
Table 1: Inhibition of P-glycoprotein Mediated Transport
This table presents the half-maximal inhibitory concentrations (IC50) of various macrolides on the transport of digoxin, a known P-gp substrate, in Caco-2 cell monolayers. Lower IC50 values indicate higher potency.
| Macrolide | IC50 (µmol/L)[1] |
| Telithromycin | 1.8 |
| Clarithromycin | 4.1 |
| Roxithromycin | 15.4 |
| Azithromycin | 21.8 |
| Erythromycin | 22.7 |
Table 2: Modulation of P-glycoprotein ATPase Activity
Macrolides exhibit a dual effect on the ATPase activity of P-gp. At lower concentrations, they can stimulate the basal ATPase activity, indicating they are substrates for the transporter. At higher concentrations, they can inhibit the ATPase activity stimulated by other compounds, such as verapamil. The following data is derived from studies on human MDR1-overexpressing cell membranes.
| Macrolide | Stimulation of Basal ATPase Activity[2] | Inhibition of Verapamil-Activated ATPase[2] |
| Telithromycin | Strong Interaction | Strong Interaction |
| Clarithromycin | Strong Interaction | Strong Interaction |
| Roxithromycin | Strong Interaction | Strong Interaction |
| Azithromycin | Weaker Interaction | Weaker Interaction |
| Erythromycin | Weaker Interaction | Weaker Interaction |
Note: A direct quantitative comparison with IC50 values for ATPase inhibition was not available in the surveyed literature. The strength of interaction is a qualitative summary based on the published findings.[2]
Experimental Protocols
The data presented above is primarily derived from two key types of in-vitro assays: cell-based transport assays and membrane-based ATPase activity assays.
P-glycoprotein Mediated Transport Assay (Caco-2 Cells)
This assay evaluates the ability of a test compound to inhibit the transport of a known P-gp substrate across a polarized monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium and express P-gp.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Transport Experiment:
-
The Caco-2 monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
A known P-gp substrate (e.g., radiolabeled digoxin) is added to the basolateral (blood side) chamber, and the test macrolide at various concentrations is added to both the apical (intestinal lumen side) and basolateral chambers.
-
The cells are incubated at 37°C to allow for transport.
-
At specified time points, samples are taken from the apical chamber to quantify the amount of the P-gp substrate that has been transported.
-
-
Quantification: The concentration of the substrate is measured using techniques like liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis: The rate of transport in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value is calculated as the concentration of the macrolide that reduces the P-gp-mediated transport of the substrate by 50%.[1]
P-glycoprotein ATPase Activity Assay
This biochemical assay directly measures the ATP hydrolysis rate of P-gp in isolated cell membranes in the presence of a test compound. P-gp substrates typically stimulate this activity.
Methodology:
-
Membrane Preparation: Membranes are isolated from cells overexpressing human P-gp (e.g., MES-SA/Dx5 cells or baculovirus-infected Sf9 insect cells).
-
ATPase Assay:
-
The membrane preparation is incubated at 37°C in an assay buffer containing ATP and magnesium ions.
-
For Stimulation Assay: The test macrolide is added at various concentrations to measure the increase in the basal ATPase activity.
-
For Inhibition Assay: A known P-gp activator (e.g., verapamil) is added to achieve maximal ATPase stimulation. The test macrolide is then added at various concentrations to measure the reduction in this stimulated activity.
-
-
Phosphate (B84403) Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This is typically done using a colorimetric method, such as reaction with malachite green, which forms a colored complex with phosphate.
-
Data Analysis: The ATPase activity is measured as the amount of phosphate released per unit time per unit of protein. The results are expressed as a percentage of the basal or verapamil-stimulated activity.[2]
Visualizations
P-glycoprotein Efflux Pump Mechanism
The following diagram illustrates the proposed mechanism of substrate transport by P-glycoprotein, which is coupled to ATP binding and hydrolysis at the nucleotide-binding domains (NBDs).
Caption: The ATP-dependent efflux cycle of P-glycoprotein.
Experimental Workflow for P-gp Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory potential of a compound on P-gp function using a cell-based transport assay.
Caption: Workflow for Caco-2 P-glycoprotein transport inhibition assay.
References
- 1. Role of p-glycoprotein inhibition for drug interactions: evidence from in vitro and pharmacoepidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in assessment of macrolide interaction with human MDR1 (ABCB1, P-gp) using rhodamine-123 efflux, ATPase activity and cellular accumulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Isoapoptolidin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of isoapoptolidin, a macrolide with potential cytotoxic properties. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. Researchers, scientists, and drug development professionals must familiarize themselves with these protocols before handling this compound.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), its familial relationship to apoptolidin—a known inducer of apoptosis and an oncolytic agent—necessitates that it be handled with the care due to a cytotoxic substance.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended | Prevents dermal absorption. |
| Lab Coat | Disposable, solid front, with tight cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder form to prevent inhalation. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must follow a dedicated cytotoxic waste stream. Under no circumstances should this material be disposed of in general laboratory trash or down the drain.
Step 1: Waste Segregation and Collection
All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE.
-
Spill cleanup materials.
Collect all solid and liquid waste in designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal by waste management personnel.
| Label Information | Requirement |
| Primary Label | "Cytotoxic Waste" / "Chemotherapy Waste" |
| Hazard Symbol | Biohazard symbol with cytotoxic designation |
| Contents | List "this compound" and any other chemical constituents |
| Date | Date of waste accumulation initiation |
| Contact Information | Name and contact number of the responsible researcher/lab |
Step 3: Storage of Cytotoxic Waste
Store cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
Step 4: Final Disposal
Arrange for the collection and disposal of cytotoxic waste through a licensed hazardous waste management company. Do not attempt to treat or neutralize this compound waste in the laboratory.
Decontamination Procedures
Effective decontamination is critical to prevent cross-contamination and accidental exposure.
Work Surface Decontamination:
-
Prepare a decontamination solution (e.g., a suitable laboratory detergent).
-
Wipe down all surfaces where this compound was handled, starting from the cleanest area and moving towards the most contaminated.
-
Follow with a rinse of 70% ethanol (B145695) or another appropriate disinfectant.
-
Dispose of all cleaning materials as cytotoxic waste.
Glassware and Equipment Decontamination:
-
Immerse contaminated glassware and equipment in a decontamination solution.
-
Thoroughly wash and rinse the items.
-
If possible, autoclave glassware after cleaning.
-
The initial rinsate should be collected and disposed of as liquid cytotoxic waste.
Solubility Information for Decontamination:
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| DMF | Soluble |
This information can be used to select an appropriate solvent for the initial rinse of heavily contaminated glassware to ensure the removal of this compound residues.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the disposal process and the decision-making involved.
Caption: High-level workflow for the disposal of this compound waste.
Caption: Decision tree for handling items contaminated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
